5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83129. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPNDVNSXWXPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232255 | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232255 | |
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Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833-63-6 | |
| Record name | 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=833-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 833-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine from 4-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry, starting from 4-nitrobenzoic acid. The 1,3,4-thiadiazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This document details the synthetic pathway, experimental protocols, and quantitative data associated with the production of this target molecule.
Synthetic Pathway Overview
The synthesis of this compound from 4-nitrobenzoic acid is typically achieved through a two-step reaction sequence. The first step involves the conversion of the carboxylic acid to a more reactive intermediate, which then undergoes reaction with thiosemicarbazide followed by cyclization to form the desired 1,3,4-thiadiazole ring.
Two primary routes are commonly employed:
-
Route A: Acyl Chloride Intermediate: 4-nitrobenzoic acid is first converted to 4-nitrobenzoyl chloride. This activated intermediate is then reacted with thiosemicarbazide to form N-(4-nitrobenzoyl)thiosemicarbazide, which subsequently undergoes acid-catalyzed cyclization and dehydration to yield the final product.
-
Route B: Direct Condensation and Cyclization: In this one-pot approach, 4-nitrobenzoic acid is directly reacted with thiosemicarbazide in the presence of a strong acid, which acts as both a catalyst for the initial condensation and a dehydrating agent for the subsequent cyclization.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic scheme for the preparation of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Route A: Synthesis via Acyl Chloride Intermediate
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
This procedure involves the conversion of 4-nitrobenzoic acid to its corresponding acyl chloride using a chlorinating agent such as phosphorus pentachloride or thionyl chloride.
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4-nitrobenzoic acid.
-
Add phosphorus pentachloride (1.1 to 1.5 molar equivalents) to the flask.
-
Gently heat the mixture on a water bath. The reaction will commence with the evolution of hydrogen chloride gas.
-
Continue heating until the evolution of gas ceases and a clear, pale-yellow liquid is obtained.
-
The crude 4-nitrobenzoyl chloride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like carbon tetrachloride.
-
Step 2: Synthesis of this compound
This step involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide, followed by acid-catalyzed cyclization.
-
Methodology:
-
Dissolve thiosemicarbazide in a suitable solvent such as ethanol or pyridine in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of 4-nitrobenzoyl chloride in the same solvent.
-
Stir the reaction mixture at room temperature for several hours to form the N-(4-nitrobenzoyl)thiosemicarbazide intermediate.
-
To the resulting mixture, add concentrated sulfuric acid dropwise while cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture at 60-70°C for a specified period (typically 1-5 hours) to facilitate cyclization.[4]
-
Pour the cooled reaction mixture onto crushed ice.
-
Neutralize the mixture with a base (e.g., ammonia or sodium hydroxide solution) to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the purified this compound.[4]
-
Route B: One-Pot Synthesis
This method provides a more direct route to the target compound by combining the condensation and cyclization steps.
-
Methodology:
-
In a round-bottom flask, add 4-nitrobenzoic acid and thiosemicarbazide.
-
Carefully add a dehydrating agent and catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.
-
Heat the reaction mixture at a temperature typically ranging from 80°C to 100°C for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent.
-
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 242 | Pale yellow solid |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 71-73 | Yellow crystalline solid |
| This compound | C₈H₆N₄O₂S | 222.22 | 257-261[5] | Yellow solid |
| Reaction Step | Typical Yield (%) | Key Reagents | Reaction Conditions |
| 4-Nitrobenzoic Acid → 4-Nitrobenzoyl Chloride | 90-96 | PCl₅ or SOCl₂ | Heating |
| 4-Nitrobenzoyl Chloride → Final Product | Variable | Thiosemicarbazide, H₂SO₄ | 60-70°C |
| One-Pot Synthesis | Variable | Thiosemicarbazide, H₂SO₄ | 80-100°C |
Biological Activity and Potential Signaling Pathways
Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their broad-spectrum antimicrobial activities.[1][6] While the specific signaling pathway for this compound is not extensively characterized, the general proposed mechanism of action for this class of compounds involves the inhibition of essential microbial enzymes. Sulfonamide drugs, which share some structural similarities, are known to competitively inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[7] It is hypothesized that 2-amino-1,3,4-thiadiazole derivatives may act through a similar mechanism, disrupting microbial metabolic pathways.
Caption: Proposed antimicrobial mechanism of action for 2-amino-1,3,4-thiadiazole derivatives.
Conclusion
The synthesis of this compound from 4-nitrobenzoic acid is a well-established process that can be achieved through multiple synthetic routes. The choice between a two-step procedure via an acyl chloride intermediate or a one-pot direct condensation and cyclization will depend on the desired scale, purity requirements, and available reagents. The significant biological activities associated with the 2-amino-1,3,4-thiadiazole scaffold make this compound and its derivatives valuable targets for further investigation in drug discovery and development programs. This guide provides the necessary foundational information for researchers to undertake the synthesis and further explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA& | 833-63-6 [chemicalbook.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
An In-depth Technical Guide on the Chemical and Biological Properties of 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole is a synthetic heterocyclic compound that has garnered significant interest within the scientific community due to its diverse chemical reactivity and promising biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and notable biological effects, including its antimicrobial and anticancer potential. Detailed experimental protocols, structured data tables for easy comparison, and visualizations of key processes are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Properties
2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole is a yellow crystalline solid.[1] Its chemical structure features a central 1,3,4-thiadiazole ring substituted with an amino group at position 2 and a 4-nitrophenyl group at position 5. This combination of a heteroaromatic core, an electron-donating amino group, and an electron-withdrawing nitro group imparts a unique electronic and chemical character to the molecule, making it a versatile scaffold in medicinal chemistry.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₂S | [1][4] |
| Molecular Weight | 222.22 g/mol | [1][4] |
| CAS Number | 833-63-6 | [1][4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 257-261 °C | [1][5] |
| LogP | 2.79990 | [1] |
Synthesis
The most common and efficient synthesis of 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole involves the acid-catalyzed cyclization of 4-nitrobenzoic acid and thiosemicarbazide.[6] Phosphorus oxychloride or concentrated sulfuric acid are frequently employed as condensing and cyclizing agents.
Experimental Protocol: Synthesis of 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
4-Nitrobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium carbonate solution (5%)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of equimolar amounts of 4-nitrobenzoic acid and thiosemicarbazide is prepared.
-
Addition of Cyclizing Agent: Slowly add phosphorus oxychloride or concentrated sulfuric acid to the mixture with constant stirring. The reaction is typically carried out at an elevated temperature (e.g., 75 °C) for a specified duration (e.g., 30 minutes to a few hours).[6]
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
Neutralization: The acidic solution is neutralized with a 5% sodium carbonate solution to a pH of 8.
-
Isolation of Crude Product: The resulting precipitate is collected by filtration and washed thoroughly with water.
-
Purification: The crude solid is recrystallized from a suitable solvent system, such as a mixture of DMF and water, to yield the pure 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole.[4]
Synthesis workflow for 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole.
Spectral Analysis
The structure of 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Observed Peaks and Assignments |
| FT-IR (cm⁻¹) | ~3400 (N-H stretching of amine), ~3100 (aromatic C-H stretching), ~1610 (C=N stretching), ~1510 and ~1340 (asymmetric and symmetric NO₂ stretching), ~680 (C-S-C stretching) |
| ¹H-NMR (ppm, DMSO-d₆) | ~8.25 (d, 2H, aromatic protons ortho to NO₂), ~7.91 (d, 2H, aromatic protons meta to NO₂), ~6.83 (s, 2H, NH₂) |
| ¹³C-NMR (ppm, DMSO-d₆) | ~172.6 (C5 of thiadiazole), ~159.0 (C2 of thiadiazole), ~153.1 (aromatic C-NO₂), ~127.7 (aromatic CH), ~121.6 (aromatic CH) |
| Mass Spectrometry (m/z) | 222 [M]⁺ |
Biological Activities
The 1,3,4-thiadiazole scaffold is a well-known pharmacophore, and 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole, along with its derivatives, has demonstrated a broad spectrum of biological activities.
Antimicrobial Activity
This class of compounds has shown notable activity against a range of bacterial and fungal strains. The presence of the electron-withdrawing nitro group often enhances the antimicrobial potential.
| Microorganism | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 12.5 - 25 | |
| Bacillus subtilis | 25 | [7] |
| Escherichia coli | 25 - 50 | [7] |
| Pseudomonas aeruginosa | 50 | |
| Candida albicans | 12.5 - 25 | |
| Aspergillus niger | 25 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole stock solution in DMSO
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with DMSO)
-
Resazurin or other viability indicators (optional)
Procedure:
-
Preparation of Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a viability indicator.
Workflow for MIC determination by broth microdilution.
Anticancer Activity
Derivatives of 2-amino-1,3,4-thiadiazole are recognized for their cytotoxic effects against various cancer cell lines.[8][9] The proposed mechanisms of action often involve the inhibition of key enzymes in cell proliferation and survival, such as protein kinases and topoisomerases, leading to cell cycle arrest and apoptosis.[2]
| Cancer Cell Line | IC₅₀ (µM) | Reference |
| MCF-7 (Breast) | 5 - 15 | [8] |
| HeLa (Cervical) | 10 - 20 | |
| A549 (Lung) | 15 - 25 | [8] |
| HCT116 (Colon) | 8 - 18 |
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathways and Mechanism of Action
While the precise signaling pathways affected by 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole are still under investigation, studies on related aminothiadiazole derivatives suggest several potential mechanisms of action in cancer cells. These include the inhibition of key signaling molecules involved in cell cycle progression and apoptosis.
One plausible pathway involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial for the regulation of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cell proliferation. Another potential mechanism is the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases. Furthermore, some thiadiazole derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby leading to DNA damage and cell death in cancer cells.[2]
Potential signaling pathways affected by the compound.
Conclusion
2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole represents a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis, coupled with its significant antimicrobial and anticancer activities, makes it an attractive candidate for further investigation and optimization. This technical guide provides a foundational understanding of its chemical and biological properties, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further studies are warranted to elucidate the precise mechanisms of action and to explore the structure-activity relationships of its derivatives to enhance their therapeutic potential.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA& synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
Spectroscopic Characterization of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry due to the versatile biological activities of the 1,3,4-thiadiazole scaffold.[1][2][3][4] This document outlines the key spectroscopic data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction
This compound is a solid, typically yellow to orange, crystalline substance.[5] Its molecular structure, featuring a 1,3,4-thiadiazole ring substituted with a 4-nitrophenyl group and an amine group, makes it a valuable intermediate in the synthesis of various biologically active molecules.[2][5] The spectroscopic techniques detailed herein are crucial for confirming the identity, purity, and structural features of the synthesized compound.
Spectroscopic Data Presentation
The following tables summarize the key quantitative data from various spectroscopic analyses of this compound.
Table 1: FT-IR Spectral Data
| Vibrational Mode | Wavenumber (cm⁻¹) Range | Reference |
| N-H Stretching (Amine) | 3072-3400 | [6] |
| C-H Stretching (Aromatic) | 2946-3040 | [6] |
| C=N Stretching (Thiadiazole) | 1590–1636 | [6] |
| C-S-C Stretching (Thiadiazole) | 812-854 | [6] |
Table 2: ¹H-NMR Spectral Data (DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| NH₂ (Amine) | 7.45 - 7.57 | Singlet | N/A | [6] |
| Aromatic Protons | 7.26 - 8.40 | Multiplet/Doublet | ~8-9 | [7] |
Note: The specific chemical shifts for the aromatic protons of the 4-nitrophenyl group can appear as two distinct doublets due to their chemical environment.
Table 3: ¹³C-NMR Spectral Data (DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) Range | Reference |
| Aromatic Carbons | 112-130 | [6] |
| C=N (Thiadiazole Ring) | 148-169 | [6] |
| C-NO₂ (Aromatic) | ~142 | [7] |
| C-S (Thiadiazole Ring) | ~180 | [7] |
Table 4: Mass Spectrometry Data
| Ion | m/z (Calculated) | m/z (Found) | Reference |
| [M+H]⁺ | 223.03 | 223.xx | [6] |
Note: The exact found m/z value may vary slightly depending on the instrument's resolution and calibration.
Experimental Protocols & Methodologies
The data presented above are typically acquired using the following standard methodologies.
Synthesis of this compound
A common synthetic route involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.
-
Precursor Synthesis: 4-nitrobenzoyl chloride is reacted with thiosemicarbazide in a suitable solvent (e.g., methanol) to form 1-(4-nitrobenzoyl)thiosemicarbazide.
-
Cyclization: The resulting thiosemicarbazide derivative is then treated with a dehydrating agent, such as concentrated sulfuric acid, and heated.[8]
-
Work-up: The reaction mixture is cooled and neutralized with a base (e.g., ammonia solution) to precipitate the crude product.
-
Purification: The solid product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the final compound.[8]
FT-IR Spectroscopy
-
Instrument: A Fourier-Transform Infrared spectrophotometer (e.g., Bruker Alpha FT-IR).[6]
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.[8]
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.[6]
NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., Bruker AMX 400 MHz).[9]
-
Sample Preparation: The compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.[9]
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.[8][9]
Mass Spectrometry
-
Instrument: An LC-MS spectrometer (e.g., Agilent 1200 series LC-Micromass zQ or Shimadzu LC-MS 2010A).[6][8]
-
Ionization Method: Electrospray Ionization (ESI) in positive mode is commonly used to generate the protonated molecular ion [M+H]⁺.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is determined to confirm the molecular weight of the compound.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of the title compound.
Caption: General synthesis workflow for this compound.
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
References
- 1. 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. growingscience.com [growingscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide on the FT-IR Analysis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-transform infrared (FT-IR) spectroscopy analysis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for its synthesis and FT-IR analysis, and a visual representation of the experimental workflow.
Structural and Spectroscopic Overview
This compound possesses several key functional groups that give rise to a characteristic infrared spectrum. These include the primary amine (NH₂), the nitro group (NO₂), the aromatic phenyl ring, and the 1,3,4-thiadiazole heterocyclic ring. The vibrational modes of these groups serve as fingerprints for the structural elucidation and purity assessment of the compound.
Quantitative FT-IR Data Summary
The expected FT-IR absorption bands for this compound are summarized in the table below. These values are compiled from spectroscopic data of analogous 1,3,4-thiadiazole derivatives and known vibrational frequencies of the constituent functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3450 - 3250 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) | Medium-Strong |
| 3150 - 3000 | C-H stretching | Aromatic (phenyl ring) | Medium |
| 1640 - 1600 | C=N stretching | 1,3,4-Thiadiazole ring | Strong |
| 1610 - 1590 | N-H bending | Primary Amine (-NH₂) | Medium |
| 1550 - 1500 | N-O stretching (asymmetric) | Nitro group (-NO₂) | Strong |
| 1350 - 1320 | N-O stretching (symmetric) | Nitro group (-NO₂) | Strong |
| 1320 - 1120 | C-N stretching | Amine and Thiadiazole ring | Medium-Sharp |
| 700 - 650 | C-S stretching | 1,3,4-Thiadiazole ring | Weak-Medium |
Experimental Protocols
A detailed methodology for the synthesis and subsequent FT-IR analysis of this compound is presented below.
Synthesis of this compound
This synthesis is typically achieved through the cyclization of a thiosemicarbazide derivative with an appropriate acid or acid derivative.
-
Materials: 4-nitrobenzoic acid, thiosemicarbazide, phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
-
Procedure:
-
A mixture of 4-nitrobenzoic acid and thiosemicarbazide is prepared in a round-bottom flask.
-
Phosphorus oxychloride is added dropwise to the mixture under cooling and constant stirring.
-
The reaction mixture is then refluxed for a specified period.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice.
-
The resulting precipitate is neutralized with a suitable base (e.g., ammonia solution), filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol.
-
FT-IR Spectroscopic Analysis
-
Instrumentation: A Fourier-transform infrared spectrophotometer is used for the analysis.
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition:
-
A background spectrum of the KBr pellet is recorded.
-
The sample pellet is placed in the sample holder of the spectrophotometer.
-
The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The obtained spectrum is then analyzed for the characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and FT-IR analysis of this compound.
Spectroscopic and Synthetic Profile of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and a representative synthetic protocol for the characterization of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. This compound belongs to the 1,3,4-thiadiazole class, a significant scaffold in medicinal chemistry known for a wide range of biological activities.
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of this compound is critically dependent on ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for the protons and carbons in the molecule, based on data from closely related analogs. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ (Amine) | ~7.5 - 8.0 | Singlet (broad) | - |
| H-2', H-6' (Aromatic) | ~8.30 - 8.40 | Doublet | ~8.0 - 9.0 |
| H-3', H-5' (Aromatic) | ~8.10 - 8.20 | Doublet | ~8.0 - 9.0 |
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (Thiadiazole) | ~168 - 172 |
| C-5 (Thiadiazole) | ~155 - 160 |
| C-1' (Aromatic) | ~135 - 140 |
| C-2', C-6' (Aromatic) | ~128 - 132 |
| C-3', C-5' (Aromatic) | ~124 - 128 |
| C-4' (Aromatic) | ~148 - 152 |
Experimental Protocols
The synthesis and characterization of this compound typically involves a multi-step process, followed by spectroscopic analysis.
Synthesis of this compound
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is through the cyclization of thiosemicarbazides derived from corresponding benzoic acids.[1]
Materials:
-
4-Nitrobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride or concentrated sulfuric acid[1]
-
Ethanol
Procedure:
-
Formation of Thiosemicarbazone: A mixture of 4-nitrobenzoic acid and thiosemicarbazide is heated, often in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.[1]
-
Cyclization: The reaction mixture is heated for several hours to facilitate the dehydrocyclization, leading to the formation of the 1,3,4-thiadiazole ring.[1]
-
Work-up: Upon cooling, the reaction mixture is poured onto crushed ice and neutralized with a base, such as an ammonia solution, to precipitate the crude product.[1]
-
Purification: The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure this compound.[2][3]
NMR Spectroscopic Analysis
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse programs are used for data acquisition.
Workflow and Characterization Logic
The following diagram illustrates the general workflow from synthesis to structural confirmation of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
Mass Spectrometry of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a comprehensive experimental protocol for its analysis, and presents the expected quantitative data in a structured format. The information herein is intended to guide researchers in the structural elucidation and characterization of this and related compounds.
Predicted Mass Fragmentation Pattern
The mass spectrum of this compound (C₈H₆N₄O₂S, Molecular Weight: 222.22 g/mol ) is expected to exhibit a distinct fragmentation pathway under electron ionization. The fragmentation of 1,3,4-thiadiazole derivatives often involves cleavage of the thiadiazole ring and fragmentation of the substituent groups.
The molecular ion peak [M]⁺• is anticipated to be observed at m/z 222. Key fragmentation steps are predicted to involve the loss of small neutral molecules such as NO₂, NO, CO, and HCN, as well as cleavage of the thiadiazole ring.
Table 1: Predicted Mass Fragmentation Data for this compound
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
| 222 | [C₈H₆N₄O₂S]⁺• (Molecular Ion) | - |
| 176 | [C₈H₆N₃S]⁺ | NO₂ |
| 148 | [C₇H₄N₂S]⁺• | NO₂ + HCN |
| 134 | [C₇H₄NS]⁺ | NO₂ + N₂ |
| 122 | [C₆H₄NO₂]⁺ | CSN₂H₂ |
| 108 | [C₆H₄S]⁺• | NO₂ + N₂ + HCN |
| 104 | [C₆H₄N₂]⁺• | S + CO + N₂ |
| 92 | [C₅H₄N₂]⁺• | S + CO + N₂ + C |
| 76 | [C₆H₄]⁺• | S + CO + N₂ + N₂ |
Experimental Protocol for Mass Spectrometry Analysis
This protocol is a general guideline for the analysis of this compound using an Agilent 1200 series LC-Micromass zQ spectrometer or a similar instrument.
2.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 10-100 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: Agilent 1200 series or equivalent.
-
Column: A suitable C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
MS Detector: Micromass zQ single quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
2.3. Data Acquisition and Analysis
Acquire the data in full scan mode. Process the data using appropriate software (e.g., MassLynx) to identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.
Visualizations
Proposed Fragmentation Pathway
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine and its derivatives, a class of compounds of significant interest in medicinal chemistry. The following sections detail the crystallographic parameters, experimental procedures for their synthesis and crystal growth, and insights into their potential mechanisms of action, supported by visual representations of key biological pathways.
I. Crystallographic Data of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives
The solid-state architecture of these derivatives, as determined by single-crystal X-ray diffraction, reveals key structural features that influence their physicochemical and biological properties. The following table summarizes the crystallographic data for a series of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives with various substituents on the phenyl ring.
| Substituent (R) | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 4-NO₂ | C₈H₆N₄O₂S | Monoclinic | P2₁/c | 9.178 | 9.372 | 11.413 | 90 | 102.55 | 90 | 4 |
| 4-Br, 2-NO₂ | C₈H₅BrN₄O₂S | Monoclinic | P2₁/c | 11.231 | 9.258 | 10.868 | 90 | 113.08 | 90 | 4 |
| 2-F, 4-NO₂ | C₈H₅FN₄O₂S | Monoclinic | P2₁/c | 9.178 | 9.372 | 11.413 | 90 | 102.55 | 90 | 4 |
| 4-CH₃[1] | C₉H₉N₃S[1] | Monoclinic | P2₁/c | 12.284[1] | 7.373 | 11.263 | 90 | 109.09[1] | 90 | 4[1] |
| 4-OPh | C₁₄H₁₁N₃OS | Monoclinic | P2₁/c | 13.409 | 10.582 | 9.571 | 90 | 108.58 | 90 | 4 |
| 2-OCH₃ (benzoate) | C₁₇H₁₄N₂O₄S·0.5H₂O | Monoclinic | C2/c | 29.858 | 14.542 | 7.671 | 90 | 95.19 | 90 | 8 |
II. Experimental Protocols
The synthesis and crystallization of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine derivatives are crucial steps for their structural and biological evaluation. Below are detailed methodologies for these key experiments.
A. General Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines
A common and effective method for the synthesis of this class of compounds involves the cyclization of a substituted benzoic acid with thiosemicarbazide.
Materials:
-
Substituted benzoic acid (e.g., 4-nitrobenzoic acid, 4-methylbenzoic acid, 4-chlorobenzoic acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid
-
Appropriate solvents (e.g., toluene, ethanol)
-
Ice
-
Ammonium hydroxide or sodium hydroxide solution for neutralization
Procedure:
-
A mixture of the substituted benzoic acid (1 equivalent) and thiosemicarbazide (1 to 2.5 equivalents) is prepared.
-
The mixture is then treated with a dehydrating/cyclizing agent. Common agents include:
-
After the reaction is complete, the mixture is cooled to room temperature and then poured onto crushed ice.
-
The resulting precipitate is neutralized with a base, such as ammonium hydroxide or sodium hydroxide solution, to a pH of approximately 8.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol or acetone, is performed to obtain the pure crystalline product.[1][3]
B. Single Crystal Growth
The growth of high-quality single crystals is essential for X-ray crystallographic analysis. Slow evaporation is a widely used technique for this purpose.
Procedure:
-
The purified 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine derivative is dissolved in a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) to form a saturated or near-saturated solution.
-
The solution is filtered to remove any insoluble impurities.
-
The clear solution is placed in a clean vial or beaker, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.
-
The container is left undisturbed in a vibration-free environment.
-
Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of the compound will form.
-
Once crystals of suitable size and quality have formed, they are carefully harvested from the solution.
III. Visualization of Signaling Pathways and Experimental Workflows
To illustrate the logical relationships in the synthesis and the potential biological mechanisms of these compounds, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.
Core Physicochemical Properties
This compound, a member of the 1,3,4-thiadiazole class of compounds, possesses a unique set of physicochemical characteristics that are pivotal for its potential therapeutic applications. The quantitative data for these properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂S | |
| Molecular Weight | 222.22 g/mol | [1] |
| Melting Point | 257-261 °C | [2] |
| Solubility | Low in water; Soluble in organic solvents such as ethanol and xylene. Quantitative data is not readily available. | [3] |
| pKa | Experimental data not available. For the parent compound, 2-amino-1,3,4-thiadiazole, a pKa of 3.2 has been reported, though this is noted as uncertain. | [4] |
| logP | A computed logP value of 1.5 is available for the related isomer, 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine. Experimental data for the 4-nitro isomer is not readily available. | [5] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.[6] A detailed experimental protocol is outlined below.
Materials:
-
4-nitrobenzoyl thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Ammonium Hydroxide (NH₄OH) solution
-
Distilled Water
-
Dimethylformamide (DMF)
Procedure:
-
Cyclization: In a suitable reaction vessel, add 4-nitrobenzoyl thiosemicarbazide portion-wise to an excess of cold, concentrated sulfuric acid with constant stirring. The temperature of the mixture should be carefully controlled.
-
Heating: The reaction mixture is then gently heated to facilitate the cyclization reaction.
-
Precipitation: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured over crushed ice. This will cause the product to precipitate out of the solution.
-
Neutralization and Filtration: The precipitated product is then neutralized with an ammonium hydroxide solution. The solid product is collected by filtration.
-
Washing: The collected solid is washed thoroughly with distilled water to remove any residual acid and inorganic salts.
-
Purification: The crude product is purified by recrystallization from a mixture of dimethylformamide (DMF) and water to yield the final product.[7]
Determination of Physicochemical Properties
Standard experimental methods for the determination of key physicochemical properties are described below.
-
Solubility: The shake-flask method is a common technique to determine the solubility of a compound in various solvents. An excess amount of the compound is added to a known volume of the solvent and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by UV-Vis spectroscopy or HPLC.
-
pKa: Potentiometric titration is a widely used method for pKa determination. A solution of the compound is titrated with a standard acid or base, and the pH of the solution is measured as a function of the titrant volume. The pKa is then determined from the titration curve.
-
logP: The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination. The compound is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration of the compound in each phase is determined. The logP is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Biological Activities and Signaling Pathways
Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit a broad range of biological activities, including anticancer and antimicrobial effects.[6][8]
Anticancer Activity
Several studies have highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives as anticancer agents.[9] While the specific mechanism of action for this compound is not yet fully elucidated, two potential signaling pathways have been identified for structurally related compounds.
-
Abl Tyrosine Kinase Inhibition: Certain thiadiazole derivatives have been shown to inhibit the Abl tyrosine kinase.[10][11][12][13] The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). Inhibition of this kinase can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival.
-
ERK1/2 Pathway Inhibition: Another 2-amino-1,3,4-thiadiazole derivative has been reported to inhibit the extracellular signal-regulated kinase (ERK) pathway.[3] The ERK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival. Its inhibition can lead to cell cycle arrest and a reduction in tumor growth.
Further research is necessary to definitively establish the mechanism of action of this compound and its specific molecular targets. The information provided in this guide serves as a foundation for future investigations into the therapeutic potential of this promising compound.
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA& | 833-63-6 [chemicalbook.com]
- 3. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | C8H6N4O2S | CID 256343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
Solubility and stability of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine in DMSO
An In-Depth Technical Guide on the Solubility and Stability of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine in DMSO
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound in dimethyl sulfoxide (DMSO). Due to the limited availability of specific experimental data for this particular compound, this document leverages published data on structurally related thiadiazole derivatives and general principles of compound storage and handling in DMSO.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Like many aromatic-substituted thiadiazole derivatives, it is expected to exhibit low aqueous solubility, making DMSO a common solvent for its storage and use in biological assays.[1] Understanding its solubility limits and stability in DMSO is critical for ensuring data quality and reproducibility in high-throughput screening and other research applications.
Physicochemical Properties
General physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₂S | [2] |
| Appearance | Yellow to orange crystals | [2] |
| Melting Point | 170-175°C | [2] |
| General Solubility | Soluble in many organic solvents, low solubility in water. | [2] |
Solubility in DMSO
Strategies to mitigate precipitation include:
-
Optimizing DMSO Concentration: Keeping the final DMSO concentration in aqueous assay buffers as low as possible (typically <0.5%) is crucial.[1]
-
Use of Co-solvents: Preparing stock solutions in a mixture of DMSO and another water-miscible organic solvent, such as ethanol, may improve solubility in the final aqueous solution.[1]
-
Serial Dilution: Performing a series of smaller dilutions rather than a single large one can prevent the compound from precipitating.[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of the compound to a glass vial.
-
Add a known volume of DMSO.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration using a validated HPLC method.
Stability in DMSO
The stability of compounds in DMSO is influenced by several factors, including storage temperature, water content, and exposure to light. Studies on large compound libraries have shown that a significant percentage of compounds remain stable in DMSO for extended periods, especially when stored at low temperatures.[3][4]
Key Findings from General Stability Studies:
-
Temperature: Lower temperatures (-20°C or -80°C) are generally preferred for long-term storage to minimize degradation.
-
Water Content: The presence of water in DMSO can lead to hydrolysis of susceptible compounds.[5][6] However, for many compounds, storage in a DMSO/water (90/10) mixture has been shown to be a viable option.[3]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles do not significantly impact the stability of many compounds in DMSO.[5][6][7]
While specific degradation pathways for this compound in DMSO have not been documented, the presence of the nitro group and the amine functionality suggests potential susceptibility to reduction or other reactions under certain conditions.
Experimental Protocol: Long-Term Stability Assessment
This protocol describes a method for evaluating the stability of this compound in DMSO over time.
Materials:
-
Stock solution of this compound in DMSO (e.g., 10 mM)
-
Amber glass vials
-
Storage chambers at various conditions (e.g., room temperature, 4°C, -20°C)
-
LC-MS system
Procedure:
-
Prepare a bulk stock solution of the compound in DMSO.
-
Aliquot the stock solution into multiple amber glass vials to minimize freeze-thaw cycles for the bulk stock.
-
Store the vials under different conditions (e.g., varying temperatures and humidity).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Analyze the purity of the sample using an LC-MS method.
-
Compare the peak area of the parent compound and identify any new peaks corresponding to degradation products.
Summary and Recommendations
There is a lack of specific public data on the solubility and stability of this compound in DMSO. Based on data for related compounds, it is recommended to:
-
Empirically Determine Solubility: Conduct solubility studies to determine the practical concentration limits in DMSO and upon dilution into aqueous media.
-
Implement Proper Storage: For long-term storage, it is advisable to store DMSO stock solutions at -20°C or below in tightly sealed, light-protected containers.
-
Monitor Stability: Periodically assess the purity of stock solutions, especially for critical experiments or if the solutions have been stored for an extended period at higher than recommended temperatures.
By following these guidelines, researchers can minimize potential issues related to the solubility and stability of this compound, thereby ensuring the reliability and accuracy of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biological activities of 1,3,4-thiadiazole derivatives containing a nitro group
An In-depth Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives Containing a Nitro Group
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole is a versatile five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2][3] The incorporation of a nitro (—NO₂) group into these derivatives often enhances their biological potency. The strong electron-withdrawing nature of the nitro group can modulate the molecule's electronic properties, influencing its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,3,4-thiadiazole derivatives featuring a nitro moiety, with a focus on their antimicrobial and anticancer properties.
Synthesis of Nitro-Containing 1,3,4-Thiadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry. A common pathway involves the cyclization of thiosemicarbazides with various reagents. For nitro-containing derivatives, a typical starting material is a nitro-substituted aromatic or heteroaromatic acid, which is converted to a thiosemicarbazide and then cyclized.
References
Unlocking the Antimicrobial Arsenal: A Technical Guide to Nitrophenyl-Substituted Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Among these, nitrophenyl-substituted thiadiazoles have emerged as a promising class of compounds, demonstrating significant efficacy against a range of bacterial and fungal pathogens. This technical guide provides an in-depth analysis of their antimicrobial potential, supported by quantitative data, detailed experimental protocols, and visualizations of their proposed mechanism of action and experimental workflows.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of nitrophenyl-substituted thiadiazoles is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of representative nitrophenyl-substituted thiadiazole derivatives against various bacterial and fungal strains, as reported in the scientific literature.
Table 1: Antibacterial Activity of Nitrophenyl-Substituted Thiadiazoles (MIC in µg/mL)
| Compound ID | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| NP-TDZ-1 | 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | 25 | 28 | 35 | 40 | [1] |
| NP-TDZ-2 | 2-(adamantylamino)-5-(4-nitrophenyl)-1,3,4-thiadiazole | Good Activity | Good Activity | Good Activity | - | [1] |
| NP-TDZ-3 | 2-benzoylimino-3-(4-nitrophenyl)-3H-[2][3][4]thiadiazole derivative | - | 0.12 | - | - | [4] |
Table 2: Antifungal Activity of Nitrophenyl-Substituted Thiadiazoles (MIC in µg/mL)
| Compound ID | Derivative | Candida albicans | Aspergillus niger | Reference |
| NP-TDZ-4 | 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine derivative | 42 | 32 | [5] |
| NP-TDZ-5 | 2-(adamantylamino)-5-(4-nitrophenyl)-1,3,4-thiadiazole | Increased Activity | - | [1] |
Experimental Protocols
Synthesis of 2-Amino-5-(nitrophenyl)-1,3,4-thiadiazole Derivatives
A common synthetic route to produce 2-amino-5-(nitrophenyl)-1,3,4-thiadiazole involves the cyclization of a substituted thiosemicarbazide with a nitrophenyl carboxylic acid or its derivative. A general procedure is outlined below:
-
Preparation of N-(4-nitrobenzoyl)thiosemicarbazide: A mixture of 4-nitrobenzoic acid and thiosemicarbazide is refluxed in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, in a suitable solvent like ethanol.
-
Cyclization: The resulting N-(4-nitrobenzoyl)thiosemicarbazide is then heated, often in the presence of a dehydrating agent, to induce cyclization and form the 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole ring.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or a DMF/water mixture, to yield the final compound.[6] The structure of the synthesized compound is confirmed using spectroscopic techniques like IR, ¹H-NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 2-amino-5-(nitrophenyl)-1,3,4-thiadiazoles.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method, a standardized and quantitative technique.[2][3]
-
Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of a known concentration.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.
Proposed Mechanism of Action: Reductive Bioactivation
The antimicrobial activity of nitrophenyl-substituted thiadiazoles is believed to be linked to the reductive bioactivation of the nitro group, a mechanism common to many nitroaromatic antimicrobial agents.[7][8] This process is catalyzed by nitroreductase enzymes present in susceptible microorganisms.
The proposed signaling pathway involves the following key steps:
-
Enzymatic Reduction: The nitro group of the nitrophenyl-substituted thiadiazole is reduced by a microbial nitroreductase enzyme, typically using NADH or NADPH as a cofactor.
-
Formation of Reactive Intermediates: This reduction process generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine derivatives.
-
Cellular Damage: These reactive species can then interact with and damage various cellular macromolecules, including DNA, proteins, and lipids, leading to a cascade of events that ultimately result in microbial cell death.
Caption: Proposed mechanism of action for nitrophenyl-substituted thiadiazoles.
Conclusion
Nitrophenyl-substituted thiadiazoles represent a compelling class of antimicrobial agents with the potential to address the growing challenge of drug-resistant infections. Their broad-spectrum activity, coupled with a distinct mechanism of action, makes them attractive candidates for further drug development. This technical guide provides a foundational understanding of their antimicrobial properties, the experimental methodologies for their evaluation, and their proposed mode of action. Further research into structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to fully realize the therapeutic potential of this promising class of compounds.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. journals.asm.org [journals.asm.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. ackerleylab.com [ackerleylab.com]
- 8. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the nitro group on the phenyl ring can further modulate the biological activity and provides a handle for further chemical modifications. This document provides a detailed protocol for the synthesis and characterization of this target compound.
Reaction Scheme
The synthesis of this compound is achieved through the cyclization of 4-nitrobenzoic acid and thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃).
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a method described in the literature, which has been shown to produce the target compound in high yield.
Materials and Equipment:
-
4-Nitrobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Mortar and pestle (optional, for solid-phase reaction)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 4-nitrobenzoic acid (1.0 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Addition of Catalyst: Under a fume hood, slowly add phosphorus oxychloride (1.1 equivalents) to the mixture of solids. The reaction can be performed with gentle grinding in a mortar for a short period at room temperature to ensure good mixing.
-
Reaction: The reaction mixture is then allowed to stand at room temperature for a specified time (e.g., 30 minutes) or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully quench the reaction mixture by pouring it onto crushed ice or into a beaker of cold water.
-
Neutralize the acidic solution by the slow addition of a 5% aqueous solution of sodium carbonate until the pH of the mixture reaches approximately 8.
-
The crude product will precipitate out of the solution.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic impurities.
-
Dry the crude product in a desiccator or a vacuum oven.
-
For further purification, recrystallize the crude solid from a mixture of DMF and water (e.g., a 1:2 volume ratio) to obtain the pure this compound as a solid.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆N₄O₂S | General Chemical Knowledge |
| Molecular Weight | 222.22 g/mol | General Chemical Knowledge |
| Appearance | Yellow solid | [1] |
| Melting Point | 254-256 °C | [1] |
| Yield | Up to 96.7% | Patent CN103936692A |
Table 1. Physicochemical and Yield Data for this compound.
| Spectral Data | Expected Peaks/Signals |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1620 (C=N stretching), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretching), ~850 (C-S-C stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.5 (s, 2H, NH₂), ~8.0-8.4 (m, 4H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~170 (C-S), ~155 (C=N), ~150 (C-NO₂), ~130-120 (Ar-C) |
| Mass Spectrum (m/z) | 222 [M]⁺ |
Table 2. Expected Spectral Characterization Data for this compound. Note: The spectral data are predicted based on characteristic values for similar compounds reported in the literature.
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of 2-amino-5-(p-nitrophenyl)-1,3,4-thiadiazole
Introduction
2-amino-5-(p-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole ring is a versatile scaffold that is present in a number of compounds with a broad range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The presence of the p-nitrophenyl group can further enhance its biological activity. These application notes provide a detailed protocol for the synthesis of this compound, targeting researchers and professionals in the field of drug discovery and organic synthesis.
Physicochemical and Characterization Data
A summary of the key quantitative data for the synthesized compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 833-63-6 | [5] |
| Molecular Formula | C₈H₆N₄O₂S | [5][6][7] |
| Molecular Weight | 222.22 g/mol | [5][6][7] |
| Melting Point | 257-261 °C | [5][6] |
| Appearance | Yellow crystalline solid | [6] |
| Yield | Up to 96.7% | [8] |
| FT-IR (cm⁻¹) | ~3400 (NH₂), ~1630 (C=N), ~1510 & ~1340 (NO₂), ~3150 (Ar-CH) | [9] |
Experimental Protocol: Synthesis of 2-amino-5-(p-nitrophenyl)-1,3,4-thiadiazole
This protocol details the synthesis of 2-amino-5-(p-nitrophenyl)-1,3,4-thiadiazole via the cyclization of 4-nitrobenzoic acid and thiosemicarbazide.
Materials and Reagents:
-
4-Nitrobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution (50%) or Sodium Carbonate (Na₂CO₃) solution (5%)
-
Ethanol
-
Dimethylformamide (DMF)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
-
Beakers
-
Filtration apparatus (Büchner funnel and flask)
-
pH meter or pH paper
Procedure:
Method A: Using Phosphorus Oxychloride [7]
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-nitrobenzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the mixture under constant stirring in a fume hood.
-
Heating: Heat the reaction mixture at 75 °C for approximately 30 minutes.
-
Hydrolysis: After cooling to room temperature, cautiously add water to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4 hours.
-
Neutralization: Cool the mixture again and carefully neutralize it to a pH of 8 by the dropwise addition of a 50% sodium hydroxide (NaOH) solution while stirring.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pure 2-amino-5-(p-nitrophenyl)-1,3,4-thiadiazole.
Method B: Using Concentrated Sulfuric Acid [9]
-
Reaction Setup: In a round-bottom flask, add 4-nitrobenzoic acid (0.01 mole) and thiosemicarbazide (0.01 mole).
-
Addition of Acid: Carefully add concentrated sulfuric acid (16 mL) to the flask.
-
Reflux: Heat the mixture under reflux for 7 hours.
-
Precipitation: After cooling, pour the reaction mixture into ice water.
-
Filtration: Collect the resulting solid precipitate by filtration.
-
Recrystallization: Recrystallize the crude product from ethanol to yield the pure compound.
Method C: Solid-Phase Grinding [8]
-
Mixing: In a dry reaction vessel, add thiosemicarbazide (1 equivalent), 4-nitrobenzoic acid (1-1.2 equivalents), and phosphorus pentachloride (1-1.2 equivalents).
-
Grinding: Grind the mixture evenly at room temperature and let it stand to react.
-
Neutralization: Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture reaches 8.
-
Filtration: Filter the mixture to collect the solid product.
-
Recrystallization: After drying, recrystallize the product from a 1:2 mixture of DMF and water to get pure 2-amino-5-p-nitrophenyl-1,3,4-thiadiazole.[8]
Visualizations
Caption: General experimental workflow for the synthesis of 2-amino-5-(p-nitrophenyl)-1,3,4-thiadiazole.
Potential Applications in Drug Development
The 2-amino-1,3,4-thiadiazole scaffold is a key structural motif in the design of novel therapeutic agents.[3] Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole have demonstrated a wide array of biological activities. The p-nitrophenyl derivative, in particular, has been noted for its potent antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] This class of compounds is also being explored for its potential in developing new anticancer agents.[10] The reactivity of the amino group allows for further chemical modifications, making 2-amino-5-(p-nitrophenyl)-1,3,4-thiadiazole a valuable intermediate for creating libraries of new chemical entities for drug screening programs.[1][2]
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole 833-63-6 [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA& synthesis - chemicalbook [chemicalbook.com]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Buy 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one [smolecule.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the antimicrobial susceptibility of novel or existing thiadiazole compounds. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy of results.
Introduction to Thiadiazole Compounds
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The 1,3,4-thiadiazole scaffold, in particular, is a versatile pharmacophore that has been incorporated into numerous compounds with potent biological activity.[3][4][5] Understanding the in vitro efficacy of these compounds against various microbial pathogens is a critical step in the drug development process.
Data Presentation: Antimicrobial Activity of Thiadiazole Derivatives
The following tables summarize the in vitro antimicrobial activity of representative thiadiazole compounds against a panel of Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiadiazole Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | ||
| Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | |
| Thiadiazole A | 8[1] | 16 | 32 | 64 |
| Thiadiazole B | 4 | 8 | 16[1] | 32 |
| Thiadiazole C | 16 | 32 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 |
Table 2: Zone of Inhibition of Thiadiazole Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | ||
| Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | |
| Thiadiazole D | 18 | 20 | 15 | 12 |
| Thiadiazole E | 22 | 24 | 18 | 16 |
| Thiadiazole F | 15 | 17 | 12 | 10 |
| Ciprofloxacin | 25 | 28 | 30 | 22 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of thiadiazole compounds using the broth microdilution method, following CLSI guidelines.[6]
Materials:
-
Thiadiazole compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Thiadiazole Compound Dilutions:
-
Prepare a series of twofold dilutions of the thiadiazole stock solution in CAMHB in a separate 96-well plate or in tubes to achieve concentrations that are twice the desired final concentrations.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a sterile 96-well microtiter plate.
-
Transfer 50 µL of each twofold diluted thiadiazole compound from the separate plate to the corresponding wells of the test plate. This will result in a 1:2 dilution of the compound.
-
The final volume in each well will be 100 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 150 µL.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the thiadiazole compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Protocol 2: Disk Diffusion Method for Zone of Inhibition Determination
This protocol describes the disk diffusion (Kirby-Bauer) method for assessing the antimicrobial activity of thiadiazole compounds, based on EUCAST guidelines.
Materials:
-
Sterile paper disks (6 mm diameter)
-
Thiadiazole compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 1°C)
-
Ruler or caliper
Procedure:
-
Preparation of Antimicrobial Disks:
-
Aseptically impregnate sterile paper disks with a defined volume (e.g., 20 µL) of the thiadiazole compound solution at the desired concentration.
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared thiadiazole-impregnated disks firmly onto the surface of the inoculated MHA plate.
-
Ensure that the disks are in complete contact with the agar and are spaced at least 24 mm apart from each other and from the edge of the plate.
-
-
Incubation:
-
Invert the plates and incubate them at 35°C ± 1°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.
-
The size of the zone of inhibition is inversely proportional to the MIC of the compound.
-
Mechanism of Action and Signaling Pathways
Many thiadiazole derivatives exert their antimicrobial effect by targeting essential bacterial enzymes, thereby disrupting critical cellular processes. A prominent mechanism of action for several thiadiazole compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for DNA replication, repair, and transcription.
Inhibition of DNA Gyrase and Topoisomerase IV
DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process essential for DNA compaction and replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. The inhibition of these enzymes by thiadiazole compounds leads to the accumulation of DNA strand breaks and ultimately results in bacterial cell death.[8]
Caption: Proposed mechanism of action of antimicrobial thiadiazole compounds.
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial susceptibility testing of thiadiazole compounds.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. pharmedicopublishers.com [pharmedicopublishers.com]
- 2. jetir.org [jetir.org]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of DNA Gyrase-GyrB Subunit and/or Topoisomerase IV-ParE Subunit May Treat Infectious Diseases Caused by Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antibacterial Screening of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro antibacterial screening of the compound 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. This document includes protocols for the synthesis of the compound, methods for evaluating its antibacterial efficacy, and a discussion of its potential mechanism of action.
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The presence of a nitro group on the phenyl ring is often associated with enhanced antimicrobial activity. This document outlines the procedures for the synthesis and in vitro antibacterial evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of a 4-nitrobenzoyl thiosemicarbazide intermediate. The following protocol describes a general method for its synthesis.
Experimental Protocol: Synthesis
Materials:
-
4-nitrobenzoic acid
-
Thionyl chloride
-
Thiosemicarbazide
-
Concentrated sulfuric acid
-
Methanol
-
Ethanol
-
Ice
-
Round bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filtration paper
-
Standard laboratory glassware
Procedure:
-
Synthesis of 4-nitrobenzoyl chloride:
-
In a round bottom flask, add 4-nitrobenzoic acid and an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The residue is 4-nitrobenzoyl chloride.
-
-
Synthesis of 1-(4-nitrobenzoyl)thiosemicarbazide:
-
Dissolve thiosemicarbazide in a suitable solvent like methanol in a round bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the 4-nitrobenzoyl chloride to the cooled solution with constant stirring.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours.
-
The resulting precipitate, 1-(4-nitrobenzoyl)thiosemicarbazide, is collected by filtration, washed with cold water, and dried.
-
-
Cyclization to this compound:
-
To a flask containing the dried 1-(4-nitrobenzoyl)thiosemicarbazide, slowly add cold concentrated sulfuric acid with stirring.
-
The mixture is stirred at room temperature for 8-12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is the crude this compound.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then dry.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.
Synthesis Workflow
In Vitro Antibacterial Screening
The antibacterial activity of this compound can be evaluated against a panel of Gram-positive and Gram-negative bacteria. Standard methods include the agar disk diffusion test for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Agar Disk Diffusion Test
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile blank paper disks (6 mm diameter)
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
-
Sterile swabs
-
Bacterial culture broth (e.g., Nutrient Broth)
-
McFarland turbidity standards (0.5)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, inoculate a few colonies of the test bacterium into sterile nutrient broth.
-
Incubate at 37°C for 2-6 hours until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Preparation of Agar Plates:
-
Aseptically pour molten MHA into sterile petri dishes to a uniform depth of 4 mm.
-
Allow the agar to solidify completely.
-
-
Inoculation of Plates:
-
Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Disks:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Aseptically apply a known concentration of the test compound solution onto sterile blank paper disks. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plates. Ensure the disks are pressed down gently to make firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The sensitivity of the bacterial strain to the test compound is determined by the size of the inhibition zone.
-
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
-
Bacterial inoculum prepared as described above and diluted in MHB.
-
Resazurin solution (optional, as a viability indicator)
-
Microplate reader (optional)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Inoculation:
-
Add the standardized and diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Include a positive control (broth with inoculum and a standard antibiotic).
-
Include a negative control (broth with inoculum and the solvent used to dissolve the test compound, to ensure it has no antibacterial effect at the concentration used).
-
Include a sterility control (broth only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium.
-
Growth can be assessed visually or by using a microplate reader to measure turbidity (OD at 600 nm).
-
Alternatively, a viability indicator like resazurin can be added, where a color change indicates bacterial growth.
-
Antibacterial Screening Workflow
Data Presentation
Quantitative data from the antibacterial screening should be summarized in tables for clear comparison.
Table 1: Zone of Inhibition of this compound
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Ciprofloxacin (Zone of Inhibition, mm) |
| Staphylococcus aureus | Positive | [Illustrative Data] | 25 |
| Bacillus subtilis | Positive | [Illustrative Data] | 28 |
| Escherichia coli | Negative | [Illustrative Data] | 30 |
| Pseudomonas aeruginosa | Negative | [Illustrative Data] | 22 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Ciprofloxacin (MIC, µg/mL) |
| Staphylococcus aureus | Positive | [Illustrative Data] | 1.0 |
| Bacillus subtilis | Positive | [Illustrative Data] | 0.5 |
| Escherichia coli | Negative | [Illustrative Data] | 0.25 |
| Pseudomonas aeruginosa | Negative | [Illustrative Data] | 4.0 |
*Note: The data in the tables above is for illustrative purposes. Actual values must be determined experimentally.
Potential Mechanism of Action
The antibacterial mechanism of action for this compound is not yet fully elucidated. However, based on the chemical structure, a plausible mechanism involves the bioreduction of the nitro group.
-
Entry into the Bacterial Cell: The compound enters the bacterial cell, potentially through passive diffusion.
-
Bioreduction of the Nitro Group: Inside the bacterium, particularly under anaerobic or microaerophilic conditions, bacterial nitroreductases can reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.
-
Generation of Reactive Nitrogen Species: This reduction process can generate reactive nitrogen species (RNS) and other radical intermediates.
-
Cellular Damage: These reactive species are highly cytotoxic and can cause widespread damage to intracellular macromolecules, including DNA, RNA, proteins, and lipids. This leads to the disruption of essential cellular processes such as DNA replication, protein synthesis, and cell wall maintenance, ultimately resulting in bacterial cell death.
The thiadiazole ring itself is also known to be a pharmacophore that can interact with various bacterial enzymes, potentially contributing to the overall antibacterial effect.
Proposed Signaling Pathway
Determining the Minimum Inhibitory Concentration (MIC) of Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Notably, various substituted 1,3,4-thiadiazoles have demonstrated potent antimicrobial and antifungal properties, making them promising candidates for the development of new therapeutic agents to combat infectious diseases.[2][3][4][5] The emergence of drug-resistant pathogens necessitates the continued discovery and evaluation of novel antimicrobial compounds.
A critical parameter in the assessment of a compound's antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][7][8] This value is fundamental for early-stage drug discovery, guiding structure-activity relationship (SAR) studies, and providing a preliminary indication of a compound's potential therapeutic dose.
These application notes provide detailed protocols for determining the MIC of novel thiadiazole derivatives against a range of bacterial and fungal pathogens using the broth microdilution and agar dilution methods, aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]
Data Presentation: MIC of Selected Thiadiazole Derivatives
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various thiadiazole derivatives against selected microbial strains. This data is provided for illustrative purposes and highlights the potential antimicrobial activity within this class of compounds.
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 14a | Bacillus polymyxa | 2.5 | - | - |
| 14a | Pseudomonas aeruginosa | >100 | - | - |
| Compound 30 | Xanthomonas oryzae pv. oryzae | 1.8 | Thiodiazole copper | 92.5 |
| Compound 30 | Xanthomonas oryzae pv. oryzicola | 2.1 | Thiodiazole copper | 99.6 |
| Compound 8 | Xanthomonas oryzae pv. oryzae | 0.97 | Thiodiazole copper | 90.43 |
| Compound 9 | Xanthomonas oryzae pv. oryzae | 0.84 | Thiodiazole copper | 90.43 |
| Compound 11 | Xanthomonas oryzae pv. oryzae | 0.74 | Thiodiazole copper | 90.43 |
Data compiled from multiple sources demonstrating the range of activity of thiadiazole derivatives.[3][13][14]
Table 2: Antifungal Activity of Thiadiazole Derivatives
| Compound ID | Fungal Strain | MIC (mg/mL) | Reference Compound | MIC (mg/mL) |
| Compound III | Aspergillus niger | 0.5 | Griseofulvin | 0.5 |
| Compound IV | Aspergillus niger | 0.5 | Griseofulvin | 0.5 |
| Compound III | Candida albicans | 1 | Griseofulvin | 0.5 |
| Compound IV | Candida albicans | 1 | Griseofulvin | 0.5 |
Note: The antifungal activities of some thiadiazole derivatives have been shown to be comparable to standard drugs like Griseofulvin.[4]
Experimental Protocols
Two standard methods for determining the MIC are detailed below: broth microdilution and agar dilution.[15][16][17] The choice of method may depend on the specific research question, the number of compounds and strains being tested, and laboratory resources.
Protocol 1: Broth Microdilution Method
This method is widely used for its efficiency in testing multiple compounds and strains simultaneously in a 96-well microtiter plate format.[18][19]
Materials:
-
Thiadiazole derivatives
-
Appropriate solvent (e.g., DMSO)
-
Test microorganisms (bacterial or fungal strains)
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Spectrophotometer or McFarland standards
-
Incubator
-
Positive control antimicrobial (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Thiadiazole Derivatives:
-
Prepare a stock solution of each thiadiazole derivative in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB or RPMI) to achieve a range of concentrations. These will be at 2x the final desired concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9]
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][9]
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the highest concentration of the 2x thiadiazole derivative solution to the first well of a row.
-
Perform serial dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating across the plate to the 10th well. Discard the final 100 µL from the 10th well.
-
The 11th well should contain 100 µL of broth and will serve as the growth control (no compound).
-
The 12th well should contain 200 µL of broth only and will serve as the sterility control.
-
-
Inoculation:
-
Within 15 minutes of its preparation, add 100 µL of the final diluted inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Interpretation of Results:
Protocol 2: Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful when testing a few compounds against a large number of bacterial strains.[15]
Materials:
-
Thiadiazole derivatives
-
Appropriate solvent (e.g., DMSO)
-
Test microorganisms
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Pipettes and sterile tips
-
Spectrophotometer or McFarland standards
-
Incubator
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of Thiadiazole Derivatives:
-
Prepare stock solutions of the thiadiazole derivatives as described in the broth microdilution protocol.
-
Create a series of dilutions of the compound in a suitable solvent at 10x the final desired concentration.
-
-
Preparation of Agar Plates:
-
Prepare and sterilize Mueller-Hinton Agar according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the thiadiazole derivative dilutions to the molten agar in a 1:9 ratio (e.g., 2 mL of compound dilution to 18 mL of agar) to achieve the final desired concentrations.[21] Mix gently but thoroughly to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described previously.
-
This will be further diluted to achieve a final concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.[8]
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating device can be used to apply multiple inocula simultaneously.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the thiadiazole derivative that completely inhibits visible growth on the agar surface.[15]
-
Visualizations
The following diagrams illustrate the experimental workflow for MIC determination and a conceptual signaling pathway that may be inhibited by antimicrobial compounds.
References
- 1. media.neliti.com [media.neliti.com]
- 2. kuey.net [kuey.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. iacld.com [iacld.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Agar dilution - Wikipedia [en.wikipedia.org]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for Antifungal Activity Assay of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal activity of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. This document includes summaries of reported antifungal efficacy, detailed experimental procedures for in vitro susceptibility testing, and a proposed method for investigating the potential mechanism of action.
Introduction
This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Various derivatives of 1,3,4-thiadiazole have demonstrated potent antifungal properties, often attributed to the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] This document outlines the protocols to evaluate the antifungal efficacy of this specific compound against common fungal pathogens.
Data Presentation: Antifungal Activity
The antifungal activity of this compound has been evaluated against key fungal species. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus niger | 30 | [3] |
| Candida albicans | 40 | [3] |
Table 2: Antifungal Activity of a Series of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines against Aspergillus niger
| Compound Substitution | % Inhibition | MIC (µg/mL) |
| 4-Nitro | 88.34 | 30 |
| 4-Chloro | 91.12 | 28 |
| 4-Fluoro | 90.23 | 28 |
| 4-Bromo | 89.11 | 29 |
| 4-Methyl | 85.67 | 32 |
| 4-Methoxy | 84.98 | 33 |
| 4-Hydroxy | 82.45 | 35 |
| Unsubstituted | 80.12 | 38 |
| Fluconazole (Standard) | 95.21 | 20 |
Data synthesized from Upadhyay and Mishra, 2017.[3]
Table 3: Antifungal Activity of a Series of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines against Candida albicans
| Compound Substitution | % Inhibition | MIC (µg/mL) |
| 4-Nitro | 85.12 | 40 |
| 4-Chloro | 88.23 | 38 |
| 4-Fluoro | 87.54 | 38 |
| 4-Bromo | 86.34 | 39 |
| 4-Methyl | 83.11 | 42 |
| 4-Methoxy | 82.76 | 43 |
| 4-Hydroxy | 80.12 | 45 |
| Unsubstituted | 78.98 | 48 |
| Fluconazole (Standard) | 94.87 | 20 |
Data synthesized from Upadhyay and Mishra, 2017.[3]
Experimental Protocols
The following are detailed protocols for determining the antifungal activity of this compound. These are based on established methodologies and the specific details reported for this class of compounds.
Protocol 1: Antifungal Susceptibility Testing by Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of fungi to the test compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile filter paper discs (6 mm diameter)
-
Sabouraud Dextrose Agar (SDA) or Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal cultures (Aspergillus niger, Candida albicans)
-
Fluconazole (as a positive control)
-
Sterile saline solution (0.85% NaCl)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Test Compound Solution: Prepare a stock solution of this compound in DMSO. Further dilute with sterile distilled water or broth to achieve the desired final concentrations.
-
Preparation of Fungal Inoculum:
-
For Candida albicans, suspend several colonies from a 24-hour culture on SDA in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For Aspergillus niger, harvest spores from a 5-7 day old culture on SDA by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of approximately 1-5 x 10^6 CFU/mL using a hemocytometer.
-
-
Inoculation of Agar Plates: Dip a sterile swab into the fungal inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
-
Application of Discs: Aseptically place sterile filter paper discs impregnated with the test compound solution onto the inoculated agar surface. Also, place a disc with the standard antifungal (Fluconazole) and a disc with the solvent (DMSO) as positive and negative controls, respectively.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for Candida albicans and at 25-28°C for 48-72 hours for Aspergillus niger.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disc in millimeters.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This quantitative method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
DMSO
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal cultures
-
Fluconazole
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a 2-fold serial dilution of the test compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Preparation of Fungal Inoculum: Prepare the fungal inoculum as described in Protocol 1 and dilute it in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (inoculum without the compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control, determined visually or by reading the absorbance at a specific wavelength (e.g., 600 nm).
Protocol 3: Investigation of the Mechanism of Action - Ergosterol Quantification Assay
This protocol aims to determine if this compound inhibits ergosterol biosynthesis in fungal cells.
Materials:
-
Fungal culture (Candida albicans)
-
This compound
-
Sabouraud Dextrose Broth (SDB)
-
Alcoholic potassium hydroxide (25% KOH in 70% ethanol)
-
n-heptane
-
Sterile water
-
Spectrophotometer capable of scanning UV wavelengths
Procedure:
-
Fungal Culture Treatment: Grow the fungal culture in SDB to the mid-log phase. Divide the culture into two flasks: one treated with a sub-inhibitory concentration (e.g., 1/2 MIC) of the test compound and an untreated control. Incubate for a defined period (e.g., 16-24 hours).
-
Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet. Add 3 mL of alcoholic KOH to each pellet, vortex, and incubate at 85°C for 1 hour for saponification.[4]
-
Ergosterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane to each tube. Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer.[4]
-
Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance from 240 to 300 nm. The presence of ergosterol will show a characteristic four-peaked curve. A reduction in the absorbance at around 282 nm in the treated sample compared to the control indicates inhibition of ergosterol biosynthesis.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
References
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 1,3,4-thiadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This document provides detailed application notes on the cytotoxic effects of a specific derivative, 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, and its analogs against various cancer cell lines. While specific quantitative cytotoxicity data for this compound is emerging, this report summarizes the available information and provides data for structurally related compounds to offer a valuable reference for researchers. Studies indicate that this compound exhibits cytostatic properties against liver (HepG2) and lung (A549) cancer cell lines[1]. Furthermore, N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines have demonstrated higher inhibitory activities than the standard chemotherapeutic drug cisplatin against the MDA MB-231 breast cancer cell line[2][3].
Data Presentation
The following tables summarize the in vitro cytotoxic activity of this compound and its closely related analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | More potent than cisplatin | [2][3] |
| This compound | HepG2 (Liver) | Cytostatic | [1] |
| This compound | A549 (Lung) | Cytostatic | [1] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]
Materials:
-
This compound
-
Cancer cell lines (e.g., MDA-MB-231, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
Potential Signaling Pathway: Apoptosis
The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a highly regulated process involving two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8][9] Both pathways converge on the activation of caspases, which are proteases that execute the final stages of cell death.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
- 1. This compound | 833-63-6 | Benchchem [benchchem.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Evaluating the Anticancer Efficacy of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine against MCF-7 Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential anticancer properties of the novel compound 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, specifically against the MCF-7 human breast cancer cell line. The following sections detail the methodologies for key in vitro assays, present illustrative data in a structured format, and visualize the experimental workflows and putative signaling pathways.
Disclaimer: The quantitative data presented in this document is illustrative and based on the reported activities of structurally similar 1,3,4-thiadiazole derivatives against MCF-7 cells. Researchers should generate their own experimental data for this compound.
Data Presentation
The anticancer activity of this compound can be quantitatively assessed through a series of in vitro experiments. The following tables summarize the expected outcomes based on studies of analogous compounds.
Table 1: Cytotoxicity of this compound against MCF-7 Cells
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | IC₅₀ (µM) |
| Control (Untreated) | 0 | 48 | 100 ± 4.5 | - |
| Compound | 1 | 48 | 85 ± 5.1 | 23.29[1] |
| 5 | 48 | 68 ± 4.2 | ||
| 10 | 48 | 52 ± 3.8 | ||
| 25 | 48 | 31 ± 2.9 | ||
| 50 | 48 | 15 ± 2.1 | ||
| Doxorubicin (Positive Control) | 1 | 48 | 45 ± 3.5 | ~1.0 |
Table 2: Apoptosis Induction in MCF-7 Cells Treated with this compound (IC₅₀ Concentration)
| Treatment Group | Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Untreated) | 24 | 96.2 ± 2.1 | 2.5 ± 0.5 | 1.3 ± 0.3 |
| Compound | 24 | 65.8 ± 3.4 | 20.7 ± 2.2 | 13.5 ± 1.8 |
| Doxorubicin | 24 | 50.1 ± 4.0 | 28.9 ± 2.5 | 21.0 ± 2.1 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (IC₅₀ Concentration)
| Treatment Group | Incubation Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 24 | 65.4 ± 3.1 | 20.1 ± 1.9 | 14.5 ± 1.5 |
| Compound | 24 | 50.2 ± 2.8 | 15.8 ± 1.7 | 34.0 ± 2.5 |
| Doxorubicin | 24 | 40.7 ± 3.5 | 25.3 ± 2.2 | 34.0 ± 2.9 |
Table 4: Western Blot Analysis of Apoptosis-Related Proteins in MCF-7 Cells
| Protein Target | Cellular Role | Expected Change with Compound Treatment | Fold Change (relative to control) |
| Bax | Pro-apoptotic | Increase | ~2.5 |
| Bcl-2 | Anti-apoptotic | Decrease | ~0.4 |
| Cleaved Caspase-9 | Initiator Caspase | Increase | ~3.0 |
| Cleaved Caspase-3 | Effector Caspase | Increase | ~4.5 |
| Cleaved PARP | DNA Repair Enzyme | Increase | ~3.8 |
| β-actin | Loading Control | No Change | 1.0 |
Experimental Protocols
Detailed protocols for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
MCF-7 cells
-
This compound
-
Doxorubicin (positive control)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO₂ incubator
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compound and doxorubicin in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or doxorubicin. Include untreated control wells.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
MCF-7 cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the IC₅₀ concentration of the test compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
MCF-7 cells
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells and treat with the IC₅₀ concentration of the test compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[4][5]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Materials:
-
MCF-7 cells
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat MCF-7 cells with the IC₅₀ concentration of the test compound for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[6]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a proposed signaling pathway for the anticancer activity of this compound.
Caption: Experimental workflow for evaluating the anticancer activity of the test compound.
Caption: Proposed intrinsic apoptosis pathway induced by the test compound in MCF-7 cells.
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis(azaneylylidene) bis(methaneylylidene) diphenolon Breast Cancer Cells [archrazi.areeo.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, a promising scaffold in medicinal chemistry. The document outlines the synthesis of the core molecule and subsequent derivatization to generate Schiff bases and azo dyes. Furthermore, it summarizes the quantitative biological activity data of these derivatives, highlighting their potential as anticancer and antimicrobial agents.
Introduction
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold known for its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole are of particular interest. The introduction of a 4-nitrophenyl group at the 5-position can enhance the molecule's biological activity and its ability to interact with various molecular targets.[3] This document details the synthesis of the parent amine and two major classes of its derivatives: Schiff bases and azo dyes, providing a foundation for the development of new therapeutic agents.
Synthesis Protocols
The synthesis of novel derivatives begins with the preparation of the core molecule, this compound. This amine then serves as a versatile intermediate for further chemical modifications.
Protocol 1: Synthesis of this compound (Core Molecule)
This protocol describes the cyclization of 4-nitrobenzoyl thiosemicarbazide to form the 1,3,4-thiadiazole ring.
Materials:
-
4-Nitrobenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)
-
Ethanol
-
Crushed ice
-
Ammonia solution (10%)
Procedure:
-
A mixture of 4-nitrobenzoic acid (0.15 mol) and thiosemicarbazide (0.125 mol) is prepared.[4]
-
Under constant stirring, concentrated sulfuric acid (25 mL) is slowly added to the mixture.[4]
-
The reaction mixture is gently heated on a water bath to 80-90°C for approximately 5-7 hours.[2][4]
-
After heating, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then carefully poured onto crushed ice.
-
The acidic solution is neutralized with a 10% ammonia solution until a precipitate is formed.[4]
-
The resulting solid, this compound, is collected by filtration.
-
The crude product is washed several times with distilled water, dried, and recrystallized from 50% ethanol to yield the pure compound.[4]
Experimental Workflow for Core Synthesis:
Caption: Synthesis of the 1,3,4-thiadiazole core.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol details the condensation reaction between the 2-amino group of the core molecule and various aromatic aldehydes to form Schiff bases (imines).
Materials:
-
This compound (0.01 mol)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (0.01 mol)
-
Glacial Acetic Acid or Absolute Ethanol
-
Catalytic amount of glacial acetic acid (if using ethanol as solvent)
Procedure:
-
Dissolve this compound (0.01 mol) in 20 mL of glacial acetic acid.[4]
-
In a separate flask, dissolve the substituted aromatic aldehyde (0.01 mol) in glacial acetic acid.
-
Add the aldehyde solution dropwise to the stirred solution of the amine.[4]
-
Heat the reaction mixture to reflux for 8 hours.[4]
-
After completion, the mixture is cooled and poured onto crushed ice.
-
The precipitated Schiff base is filtered, washed with water, and recrystallized from ethanol.[4]
Alternative Procedure using Ethanol:
-
Dissolve equimolar amounts of this compound and the aromatic aldehyde in absolute ethanol.[5]
-
Add a few drops of glacial acetic acid as a catalyst.[6]
-
Reflux the mixture for 8-10 hours.[5]
-
Cool the reaction mixture. The resulting solid is filtered and recrystallized from absolute ethanol.[5]
Experimental Workflow for Schiff Base Synthesis:
Caption: General workflow for Schiff base synthesis.
Protocol 3: Synthesis of Azo Dye Derivatives
This protocol describes the diazotization of the 2-amino group followed by an azo coupling reaction with an electron-rich aromatic compound.
Materials:
-
This compound (0.015 mol)
-
Sodium Nitrite (NaNO₂) (0.019 mol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Propionic Acid
-
Coupling component (e.g., phenol, N,N-dimethylaniline) (0.015 mol)
-
Ice/salt bath
Procedure:
Part A: Diazotization
-
Carefully add sodium nitrite (1.31 g, 0.019 mol) portion-wise to concentrated sulfuric acid (20 mL).[7]
-
Heat the solution to 50°C in a water bath until the sodium nitrite is completely dissolved.
-
Rapidly cool the solution to 0°C in an ice/salt bath.[7]
-
In a separate flask, dissolve this compound (0.015 mol) in a mixture of glacial acetic acid (30 mL) and propionic acid (15 mL).[7]
-
Add this amine solution dropwise to the cold, stirred sodium nitrite/sulfuric acid solution, maintaining the temperature between 0-5°C. This forms the diazonium salt solution.[7]
Part B: Azo Coupling
-
Prepare a solution of the coupling component (e.g., phenol, 0.015 mol) in an appropriate solvent (e.g., aqueous NaOH for phenols).
-
Cool the coupling component solution in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the stirred coupling component solution, maintaining a low temperature (0-5°C).[8]
-
Continue stirring the reaction mixture in the ice bath for at least 15-30 minutes to ensure complete coupling.
-
The resulting azo dye precipitate is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol or DMF.
Experimental Workflow for Azo Dye Synthesis:
Caption: Workflow for Azo Dye synthesis.
Biological Activity Data
Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents. The following tables summarize the reported quantitative data.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The cytotoxic effects of various derivatives have been evaluated against several human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base | 5-[5-(4-Fluorophenyl)thiophen-2-yl]-... | MCF-7 (Breast) | 1.28 µg/mL | [3] |
| N-substituted | 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [9] |
| N-substituted | 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [9] |
| Fused Heterocycle | 4-Benzylpiperidine derivative (14c) | MCF-7 (Breast) | 2.32 | [10] |
| Fused Heterocycle | o-Ethoxyphenylpiperazine derivative (14a) | HepG2 (Liver) | 8.35 | [10] |
| Thioacetamide | N-(5-Nitrothiazol-2-yl)-2-...-acetamide | K562 (Leukemia) | 7.4 (Abl kinase) | [11] |
| Phthalimide | Derivative with 4-nitrobenzoyl moiety | HT-29 (Colon) | 23.83 | [9] |
| Phthalimide | Derivative with 4-nitrobenzoyl moiety | MCF-7 (Breast) | 27.21 | [9] |
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
The antimicrobial potential is assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-substituted | 5-(4-(Di(indol-3-yl)methyl)phenyl)-... | Candida albicans | 1.28 | [3] |
| Parent Amine | This compound | Staphylococcus aureus | 32 | [3] |
| Parent Amine | This compound | Escherichia coli | 40 | [3] |
| Parent Amine | This compound | Candida albicans | - | [3] |
| Parent Amine | This compound | Aspergillus niger | - | [3] |
| N-substituted | p-Nitrophenyl derivative (11e) | - | Good Activity | [1] |
| Schiff Base | Nitro derivatives | E. coli | Moderate Activity | [1] |
| Fused Heterocycle | Coumarin derivative with nitro group | P. aeruginosa | Good Activity | [1] |
Mechanism of Action & Signaling Pathways
Several 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer cell proliferation and survival. A common mechanism involves the inhibition of protein kinases and the activation of the caspase cascade.[11][12]
Proposed Apoptotic Pathway
The diagram below illustrates a potential mechanism by which these derivatives induce apoptosis. They may inhibit survival signals (e.g., by blocking kinases like PI3K or EGFR) and activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[10][13] This dual activation converges on the executioner caspase, Caspase-3, leading to cell death.
Caption: Apoptosis induction by thiadiazole derivatives.
Conclusion
The this compound scaffold provides a robust platform for the synthesis of a diverse range of derivatives with significant therapeutic potential. The detailed protocols and compiled biological data herein serve as a valuable resource for researchers aiming to explore this chemical space for the discovery and development of novel anticancer and antimicrobial agents. Further investigation into the structure-activity relationships and optimization of lead compounds is warranted to advance these promising molecules toward clinical applications.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. This compound | 833-63-6 | Benchchem [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. impactfactor.org [impactfactor.org]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bepls.com [bepls.com]
- 13. Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schiff Base Derivatives of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine for Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of Schiff base derivatives of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. These compounds are of significant interest due to their potential antimicrobial and anticancer activities.
Introduction
1,3,4-thiadiazole and its derivatives are a well-established class of heterocyclic compounds possessing a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The formation of Schiff bases (imines) from the 2-amino group of the thiadiazole core is a common strategy to enhance their biological efficacy. The introduction of a 4-nitrophenyl group at the 5-position of the thiadiazole ring can further modulate the electronic and steric properties of the molecule, potentially leading to compounds with improved therapeutic profiles. This document outlines the synthesis of these derivatives and the methodologies for evaluating their biological potential.
Synthesis of Schiff Base Derivatives
The synthesis of Schiff base derivatives of this compound is typically a two-step process. The first step involves the synthesis of the core molecule, this compound, followed by the condensation reaction with various aromatic aldehydes to form the corresponding Schiff bases.
Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitrobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 4-nitrobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
The mixture is added portion-wise to a flask containing a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid, with constant stirring and cooling in an ice bath.
-
After the addition is complete, the reaction mixture is stirred at a specific temperature (e.g., 80-90°C) for a designated period (e.g., 1-2 hours) to facilitate cyclization.[1][2]
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The acidic solution is neutralized to a pH of approximately 8 with a sodium hydroxide solution.
-
The resulting solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Experimental Protocol: Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Various substituted aromatic aldehydes (e.g., salicylaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or Glacial Acetic Acid
-
Catalytic amount of a suitable acid (e.g., glacial acetic acid, if not used as the solvent)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.[3]
-
To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
Add a few drops of a catalytic acid if necessary.
-
The reaction mixture is refluxed for a period ranging from 4 to 8 hours, and the progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
The final product can be further purified by recrystallization.
Biological Evaluation
The synthesized Schiff base derivatives are commonly evaluated for their antimicrobial (antibacterial and antifungal) and anticancer activities.
Antimicrobial Activity Evaluation Workflow
Caption: Workflow for antimicrobial activity evaluation.
Experimental Protocol: Antibacterial and Antifungal Susceptibility Testing
a) Disc Diffusion Method (Kirby-Bauer Method): This method is used for preliminary screening of antimicrobial activity.[4]
Materials:
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile filter paper discs
-
Solutions of synthesized compounds in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Solvent (e.g., DMSO) as a negative control
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Aseptically spread a standardized microbial inoculum over the entire surface of the agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds and the control drugs.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.[5]
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Standardized microbial inoculum
-
Serial dilutions of the synthesized compounds
-
Standard antimicrobial drugs
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Add a standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Anticancer Activity Evaluation Workflow
Caption: Workflow for in vitro anticancer activity evaluation.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
Standard anticancer drug (e.g., Cisplatin) as a positive control
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized Schiff base derivatives and the standard drug for a specified period (e.g., 24 or 48 hours).[8][9]
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate the plate for another 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The quantitative data from the biological evaluations should be summarized in tables for clear comparison.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... | ||||
| Ciprofloxacin |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Candida albicans | Aspergillus niger |
| Derivative 1 | ||
| Derivative 2 | ||
| ... | ||
| Fluconazole |
Table 3: Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| Derivative 1 | ||
| Derivative 2 | ||
| ... | ||
| Cisplatin |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the synthesis and biological evaluation of Schiff base derivatives of this compound. The structure-activity relationship of these compounds can be further explored by synthesizing a library of derivatives with diverse substitutions on the aromatic aldehyde. Promising candidates identified through these screening methods can be subjected to further in-depth mechanistic studies and in vivo testing to validate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives [wisdomlib.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis, characterization, and anticancer evaluation of nano-sized schiff base metal chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Nano Schiff Base Metal Complexes: Antibacterial and Anticancer Potential Against Breast Cancer (MCF-7) Cells [jns.kashanu.ac.ir]
Application Notes and Protocols: Metal Complexes of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and diverse biological applications of metal complexes derived from 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. The protocols outlined below are intended to serve as a guide for the replication and further investigation of these promising therapeutic agents.
Introduction
Metal complexes of heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have garnered significant attention in medicinal chemistry. The ligand, this compound, and its derivatives serve as versatile scaffolds for the synthesis of metal complexes with a wide spectrum of biological activities. The coordination of metal ions to this ligand can enhance its therapeutic properties, leading to potent antimicrobial, anticancer, and antioxidant agents.[1][2] The 1,3,4-thiadiazole ring system is a key pharmacophore known for its diverse biological activities.[2][3]
Synthesis of Metal Complexes
The synthesis of metal complexes of this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.
General Synthesis Protocol
A general method for the synthesis of these metal complexes is as follows:
-
Ligand Preparation: The parent ligand, this compound, or its Schiff base derivatives are synthesized according to established literature procedures.[4][5]
-
Dissolution: The ligand is dissolved in an appropriate organic solvent, such as ethanol or DMF.[4][5]
-
Metal Salt Addition: A solution of the desired metal salt (e.g., Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) chlorides or nitrates) in the same solvent is added dropwise to the ligand solution, typically in a 1:2 or 1:1 molar ratio (metal:ligand).[6]
-
Reflux: The reaction mixture is refluxed for several hours (typically 2-8 hours) to ensure complete complexation.[5][6]
-
Isolation: The resulting precipitate (the metal complex) is isolated by filtration, washed with the solvent and ether, and then dried.[6]
-
Characterization: The synthesized complexes are characterized by various spectroscopic techniques, including FT-IR, UV-Vis, NMR (¹H and ¹³C), and mass spectrometry, as well as elemental analysis and magnetic susceptibility measurements.[4][6][7]
Antimicrobial Applications
Metal complexes of this compound and its derivatives have demonstrated significant activity against a range of bacterial and fungal strains. The chelation of the metal ion often leads to enhanced antimicrobial efficacy compared to the free ligand.[4][8][9]
Quantitative Antimicrobial Activity Data
| Compound/Complex | Organism | MIC (µg/mL) | Reference |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20 | [10] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 22 | [10] |
| 5-(4-nitrophenyl)-N-(4-nitrophenyl)-thiadiazol-2-amine derivative | Candida albicans | 1.28 | [11] |
| Cu(II) complex of a 1,3,4-thiadiazole derivative | E. coli | - | [8] |
| Co(II) complex of a 1,3,4-thiadiazole derivative | S. aureus | - | [8] |
Note: "-" indicates that qualitative activity was reported without specific MIC values in the cited source.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds (ligand and metal complexes) and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent like DMSO.
-
Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions of the test compounds and the standard drug with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Applications
Derivatives of this compound and their metal complexes have shown promising cytotoxic activity against various cancer cell lines.[11][12][13] The proposed mechanisms of action often involve the inhibition of DNA synthesis or the induction of apoptosis.[3][11]
Quantitative Anticancer Activity Data
| Compound/Complex | Cell Line | IC₅₀ (µg/mL) | Reference |
| This compound | HepG2 (Liver Cancer) | Effective Inhibition | [11] |
| This compound | A549 (Lung Cancer) | Effective Inhibition | [11] |
| 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Schiff base | MCF7 (Breast Cancer) | 1.28 | [11] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 | 2.32 µM | [13] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | HepG2 | 8.35 µM | [13] |
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (ligand and metal complexes) and a standard anticancer drug (e.g., Cisplatin) for 24-48 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell viability (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Antioxidant Applications
Certain metal complexes of 1,3,4-thiadiazole derivatives have been investigated for their antioxidant properties.[14][15] The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic value.
Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture: In a set of test tubes, mix the DPPH solution with different concentrations of the test compounds. A control tube should contain DPPH solution and methanol.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
DNA Interaction Studies
The interaction of these metal complexes with DNA is a crucial area of investigation, as it can elucidate their mechanism of action, particularly for their anticancer properties.[16][17]
Protocol: UV-Visible Absorption Titration for DNA Binding
-
Preparation of Solutions: Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of the metal complex.
-
Titration: Keep the concentration of the metal complex constant while varying the concentration of CT-DNA.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectra of the metal complex after each addition of CT-DNA.
-
Analysis: Analyze the changes in the absorption spectra (hypochromism or hyperchromism and red or blue shifts) to determine the mode of binding (intercalation, groove binding, or electrostatic interaction). The binding constant (Kb) can be calculated from the spectral data.[18][19]
Conclusion
The metal complexes of this compound and its derivatives represent a versatile and promising class of compounds with significant potential in drug development. Their diverse biological activities, including antimicrobial, anticancer, and antioxidant effects, warrant further investigation. The protocols provided herein offer a foundation for researchers to explore the therapeutic applications of these fascinating molecules.
References
- 1. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. granthaalayahpublication.org [granthaalayahpublication.org]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 8. mdpi.com [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 833-63-6 | Benchchem [benchchem.com]
- 12. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial and antioxidant activities of new metal complexes derived from (E)-3-((5-phenyl-1,3,4-oxadiazol-2-ylimino… [ouci.dntb.gov.ua]
- 16. [PDF] 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions | Semantic Scholar [semanticscholar.org]
- 17. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions » Growing Science [growingscience.com]
- 18. Tuned structure and DNA binding properties of metal complexes based on a new 4-acylpyrazolone derivative - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. europeanreview.org [europeanreview.org]
Application Notes and Protocols: The Use of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine as a Versatile Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This heterocyclic structure serves as a versatile starting point for the development of novel therapeutic agents, particularly in the areas of anticancer and antimicrobial chemotherapy. The presence of the nitro group, an electron-withdrawing moiety, often enhances the pharmacological profile of the resulting compounds. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis of derivatives, and a summary of their biological activities.
Overview of Biological Activities
Derivatives of this compound have been extensively investigated for various pharmacological effects. The primary areas of interest include:
-
Anticancer Activity: Numerous studies have reported the cytotoxic properties of compounds incorporating this scaffold against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation and survival. Structure-activity relationship (SAR) studies have indicated that modifications at the 2-amino position can significantly influence the anticancer potency. For instance, the introduction of N-benzyl groups has been shown to enhance inhibitory activities against breast cancer cell lines.[1]
-
Antimicrobial Activity: This scaffold has proven to be a valuable template for the design of novel antibacterial and antifungal agents. The 1,3,4-thiadiazole ring is a key pharmacophore in several existing antimicrobial drugs. Derivatives bearing the 5-(4-nitrophenyl) substituent have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][4] The antimicrobial efficacy can be modulated by introducing different substituents on the 2-amino group or by further modifying the phenyl ring.
-
Other Biological Activities: Beyond anticancer and antimicrobial effects, derivatives of this scaffold have been explored for other therapeutic applications, including as anticonvulsants, anti-inflammatory agents, and inhibitors of specific enzymes like carbonic anhydrase.[4]
Data Presentation: Biological Activity of Selected Derivatives
The following tables summarize the quantitative biological data for representative derivatives of this compound.
Table 1: Anticancer Activity of Selected Derivatives
| Compound ID | Modification on Scaffold | Cell Line | IC50 (µM) | Reference |
| 1 | N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 (Breast) | > Cisplatin | [1] |
| 2 | 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one | Not Specified | Lead for discovery | [5] |
| 3 | 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-2-((4-methoxybenzylidene)hydrazono)-2,3-dihydro-1,3,4-thiadiazole | HepG-2 (Liver) | 4.37 ± 0.7 | [6] |
| 4 | 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-2-((4-methoxybenzylidene)hydrazono)-2,3-dihydro-1,3,4-thiadiazole | A-549 (Lung) | 8.03 ± 0.5 | [6] |
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound ID | Modification on Scaffold | Microorganism | MIC (µg/mL) | Reference |
| 5 | This compound | S. aureus | 20-28 | [2] |
| 6 | This compound | B. subtilis | 20-28 | [2] |
| 7 | 2-(1-adamantylamino)-5-(4-nitrophenyl)-1,3,4-thiadiazole | E. coli | Good activity | [2] |
| 8 | This compound derivatives | K. pneumoniae | 1000 | [7] |
| 9 | This compound derivatives | B. cereus | 1000 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and representative derivatives.
Synthesis of this compound
The synthesis of the core scaffold can be achieved through the cyclization of 4-nitrobenzoyl thiosemicarbazide.
Protocol 1: Synthesis via Dehydrocyclization using Sulfuric Acid
-
Preparation of 4-nitrobenzoyl thiosemicarbazide:
-
Dissolve thiosemicarbazide (0.015 mol) and methyl 4-nitrobenzoate (0.01 mol) in 50 mL of methanol by heating.
-
Reflux the reaction mixture for 8-10 hours.
-
Pour the resulting solution into an ice-water mixture.
-
Collect the separated solid by filtration, dry it, and recrystallize from rectified spirit.[3]
-
-
Dehydrocyclization:
-
Add the 4-nitrobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with shaking.
-
The mixture is carefully stirred, and the reaction progress is monitored.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated ammonia solution while cooling.
-
Filter the formed precipitate, wash it with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.[3][8]
-
Protocol 2: Synthesis using Phosphorus Oxychloride
-
Prepare a mixture of 4-nitrobenzoic acid (3.00 mmol) and POCl₃ (10 mL) and stir for 20 minutes at room temperature.[9]
-
Add thiosemicarbazide (3.00 mmol) to the mixture.[9]
-
Heat the resulting mixture at 80–90 °C for one hour with stirring.[9]
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.[9]
-
After cooling, basify the solution to pH 8 using a 50% sodium hydroxide solution and stir.[9]
-
Collect the precipitate by filtration, wash with water, and recrystallize to yield the final product.
Synthesis of N-Substituted Derivatives
The 2-amino group of the scaffold serves as a convenient handle for further derivatization, allowing for the introduction of various functionalities to modulate the biological activity.
Protocol 3: Synthesis of Schiff Bases
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add an equimolar amount of the desired aromatic aldehyde (1 mmol).
-
Add a catalytic amount of concentrated sulfuric acid or glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the precipitate, wash with water, and recrystallize from an appropriate solvent.
Signaling Pathways and Mechanisms of Action
While the exact mechanisms of action for many derivatives are still under investigation, some have been shown to target specific cellular pathways.
Potential Anticancer Mechanisms
The anticancer effects of 1,3,4-thiadiazole derivatives are often linked to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.
Conclusion
The this compound scaffold is a highly valuable platform in drug discovery and development. Its straightforward synthesis and the ease of derivatization at the 2-amino position make it an attractive starting point for generating libraries of compounds with diverse biological activities. The consistent demonstration of potent anticancer and antimicrobial properties highlights the potential of this scaffold for the development of new therapeutic agents to address unmet medical needs. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of more potent and selective drug candidates.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one [smolecule.com]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists involved in the synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the recommended duration and at the optimal temperature. Heating is often required for the cyclization step. For instance, some protocols recommend heating at 60-70°C for 5 hours or 80-90°C for 7-8 hours when using concentrated sulfuric acid.[1][2]
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials (4-nitrobenzoic acid and thiosemicarbazide).[1][2] If the starting materials are still present, consider extending the reaction time.
-
-
Purity of Reagents: The purity of your starting materials is crucial.
-
4-Nitrobenzoic Acid and Thiosemicarbazide: Use high-purity reagents. Impurities can interfere with the reaction.
-
Dehydrating Agent: The effectiveness of the dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride) is critical for the cyclization. Ensure it has not been compromised by absorbing atmospheric moisture.
-
-
Product Loss During Work-up and Purification:
-
Precipitation: The product is typically precipitated by pouring the reaction mixture onto crushed ice and neutralizing it.[2] Ensure the neutralization is done carefully to the correct pH to maximize precipitation.
-
Recrystallization: While recrystallization is necessary for purification, excessive washing or using a solvent in which the product is highly soluble can lead to significant product loss.[3] Ethanol is a commonly used solvent for recrystallization.
-
Question: I am observing significant side product formation. How can I minimize this?
Answer: Side product formation is a common issue. Here are some strategies to minimize it:
-
Control of Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of reactants or products, resulting in the formation of tars and other side products. Maintain the recommended temperature range throughout the reaction.
-
Stoichiometry of Reactants: Ensure the correct molar ratios of the reactants are used. An excess of one reactant might lead to the formation of undesired products.
-
Alternative Cyclizing Agents: The choice of the cyclizing agent can influence the reaction pathway. While concentrated sulfuric acid is common, other reagents like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE) can be used.[4][5] Experimenting with different agents might lead to a cleaner reaction profile.
Question: The purification of my final product is proving difficult. What are the best practices?
Answer: Effective purification is key to obtaining a high-purity product.
-
Initial Washing: After filtration of the crude product, wash it thoroughly with distilled water to remove any residual acid and inorganic salts.[2]
-
Recrystallization: Recrystallization is the most effective method for purifying the final compound.
-
Solvent Selection: Ethanol is a commonly reported solvent for recrystallization.[3] You may need to experiment with other solvents or solvent mixtures to find the optimal conditions for your product.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. Rapid cooling can lead to the trapping of impurities within the crystals.
-
Frequently Asked Questions (FAQs)
What is the general reaction mechanism for the synthesis of this compound?
The synthesis typically involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent. The process involves two main steps:
-
Formation of an N-acylthiosemicarbazide intermediate.
-
Acid-catalyzed intramolecular cyclization (dehydration) of the intermediate to form the 1,3,4-thiadiazole ring.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1][2] Use an appropriate solvent system (e.g., a mixture of chloroform, benzene, and glacial acetic acid) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction.
What are the key safety precautions I should take during this synthesis?
-
Handling of Corrosive Reagents: The synthesis often uses strong acids like concentrated sulfuric acid or phosphorus oxychloride, which are highly corrosive. Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Neutralization Step: The neutralization of the acidic reaction mixture with a base (e.g., ammonia) is an exothermic process. Perform this step slowly and with cooling (e.g., in an ice bath) to control the temperature.
-
Solvent Handling: Use flammable organic solvents in a well-ventilated area and away from ignition sources.
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for the synthesis of various 5-substituted-1,3,4-thiadiazol-2-amines, providing a comparative context for your experiments.
| 5-Substituent | Starting Materials | Cyclizing Agent/Conditions | Yield (%) | Reference |
| Phenyl | Benzoic acid, Thiosemicarbazide | POCl₃, 80-90°C, 1h | 91 | [5] |
| Phenyl | Benzoic acid, Thiosemicarbazide | Polyphosphate ester, Chloroform, Reflux, 10h | 64.4 | [4] |
| 4-((4-hydroxyphenyl)diazenyl)phenyl | 4-((4-hydroxyphenyl)diazenyl)benzoic acid, Thiosemicarbazide | Not specified | 83 | [6] |
| 2-(benzenesulfonylmethyl)phenyl | 2-(benzenesulfonylmethyl)benzoic acid, Thiosemicarbazide | POCl₃, 80-90°C, 1h | - | [5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods reported in the literature.[1][2] Optimization may be required.
-
Reaction Setup: In a round-bottom flask, carefully add 4-nitrobenzoic acid and thiosemicarbazide in equimolar amounts.
-
Addition of Cyclizing Agent: Slowly add a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to the mixture with constant stirring in an ice bath.
-
Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-90°C) for several hours (e.g., 7-8 hours). Monitor the reaction progress using TLC.[2]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., ammonia solution) until the product precipitates out completely.
-
Filtration and Washing: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Test the solubility of the compound in a variety of solvents. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but very soluble at high temperatures. For this compound, consider solvents like ethanol, or mixtures such as ethanol/water.[1][2] |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated enough for crystallization to occur. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[3][4] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. Impurities are present. The rate of cooling is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] Using a mixed solvent system might also be beneficial. |
| The recovered yield is very low. | Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not ice-cold. | If the mother liquor is still available, try to recover more product by concentrating the solution and cooling it again.[4] Ensure the funnel is pre-heated during hot filtration to prevent premature crystal formation.[5] Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified compound is still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5] Be cautious not to add too much charcoal as it can also adsorb the desired compound. |
Column Chromatography Troubleshooting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not move from the origin on the TLC plate. | The solvent system is not polar enough. | Increase the polarity of the eluent. For polar compounds like aromatic amines, a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is often effective.[2][6] |
| All spots are at the top of the TLC plate. | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| The compound streaks on the TLC plate and the column. | The compound is interacting too strongly with the acidic silica gel. The compound is not fully dissolved when loaded onto the column. | Add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent to neutralize the acidic sites on the silica gel.[7][8] Ensure the compound is fully dissolved in a minimum amount of the eluent or a suitable solvent before loading. |
| Poor separation of the desired compound from impurities. | The chosen solvent system does not provide adequate resolution. The column was not packed properly, leading to channeling. | Systematically test different solvent systems using TLC to find one that gives good separation between your compound and the impurities (a ∆Rf of at least 0.2 is ideal).[6] Ensure the column is packed uniformly without any air bubbles or cracks.[9][10] |
| The compound elutes too quickly. | The eluent is too polar. | Decrease the polarity of the solvent system. |
| The compound takes too long to elute or does not elute at all. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[7] For highly polar compounds, a solvent system like dichloromethane/methanol might be necessary.[8] |
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄O₂S | [11] |
| Molecular Weight | 222.22 g/mol | [11] |
| Appearance | Yellow to orange crystals | [1] |
| Melting Point | 170-175 °C | [1] |
| Solubility | Soluble in many organic solvents like ethanol and xylene; low solubility in water. | [1] |
Suggested TLC Solvent Systems for 2-Amino-1,3,4-thiadiazole Derivatives
| Solvent System | Ratio (v/v) | Notes | Reference |
| Benzene : Acetone | Varied proportions | Used for purity checks of similar compounds. | [2] |
| Chloroform : Benzene : Glacial Acetic Acid | 3 : 1 : 1 | Used for monitoring reaction completion of related thiadiazoles. | [12] |
| Ethyl Acetate : Chloroform | 3 : 8 | Used for monitoring reaction progress of 2-amino-1,3,4-thiadiazole derivatives. | [13] |
Experimental Protocols
1. Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of crude this compound.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol). Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
2. Column Chromatography Protocol
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides a good separation of the target compound from impurities (aim for an Rf value of 0.2-0.4 for the target compound).
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. chembk.com [chembk.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. columbia.edu [columbia.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chromtech.com [chromtech.com]
- 11. lookchem.com [lookchem.com]
- 12. jetir.org [jetir.org]
- 13. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a solid, crystalline compound with a high melting point (257-261 °C), which is indicative of low aqueous solubility. It is reported to be soluble in organic solvents such as ethanol and xylene, but possesses low solubility in water. For in vitro biological assays, dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution is a common starting point.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer or cell culture medium. What is causing this and how can I prevent it?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound, highly soluble in the organic stock solvent, is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent is diluted, and the compound precipitates out of the solution.
To prevent this, consider the following troubleshooting steps:
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Optimize the dilution process: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer or medium while gently vortexing or swirling. This gradual addition can prevent localized high concentrations of the compound.
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Reduce the final concentration: The final concentration of the compound in your assay may be exceeding its aqueous solubility limit. Try testing a lower concentration range.
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Maintain a low final solvent concentration: Keep the final concentration of DMSO (or other organic solvent) in your assay as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and its effect on compound solubility.
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Use co-solvents: In some cases, including a small percentage of a co-solvent in the final aqueous solution can improve the solubility of the test compound.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
While DMSO is the most common choice due to its high solubilizing power and miscibility with water, other organic solvents can be considered. The choice of solvent should be guided by the specific requirements of your assay and the compound's solubility in those solvents.
| Solvent | Considerations |
| Dimethyl Sulfoxide (DMSO) | High solubilizing capacity for many organic compounds. Can be toxic to some cell lines at higher concentrations. Hygroscopic (absorbs water), which can lead to compound precipitation over time. |
| Ethanol | Less toxic than DMSO for many cell types. May not be as effective at solubilizing highly hydrophobic compounds. |
| Dimethylformamide (DMF) | A strong solvent, but generally more toxic than DMSO. |
Q4: How should I store my stock solution of this compound?
To ensure the stability and integrity of your compound, follow these storage guidelines:
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Store stock solutions at -20°C or -80°C.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
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Protect the stock solution from light.
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Use anhydrous DMSO to prepare stock solutions to minimize water absorption, which can decrease the solubility of hydrophobic compounds.
Troubleshooting Guide: Compound Precipitation in Biological Assays
Use the following flowchart to troubleshoot precipitation issues with this compound in your experiments.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocol: Solubilization of this compound for Cell-Based Assays
This protocol provides a general method for preparing a stock solution of this compound and diluting it for use in cell-based assays. This should be considered a starting point, and optimization may be necessary for your specific experimental conditions.
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath or incubator at 37°C
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Sterile, pre-warmed cell culture medium or assay buffer
Procedure:
Part 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM)
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Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 222.22 g/mol , dissolve 2.22 mg in 1 mL of DMSO).
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Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect the solution to ensure there are no undissolved particulates.
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Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Part 2: Preparation of Working Solutions for Cell-Based Assays
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Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.
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Pre-warm Medium: Ensure your cell culture medium or assay buffer is pre-warmed to 37°C.
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Perform Serial Dilutions: a. Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 intermediate dilution (e.g., 2 µL of stock into 198 µL of medium) to get a 100 µM solution. b. Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform mixing. c. From this intermediate dilution, perform further serial dilutions to obtain the desired final concentrations for your assay.
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Vehicle Control: Prepare a vehicle control that contains the same final concentration of DMSO as your highest compound concentration.
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Immediate Use: It is recommended to use the prepared working solutions immediately to minimize the risk of precipitation over time.
Caption: Experimental workflow for compound solubilization.
Optimizing reaction conditions for the synthesis of thiadiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiadiazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiadiazole derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Thiadiazole Product
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Question: My reaction resulted in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in thiadiazole synthesis can stem from several factors related to starting materials, reaction conditions, or the chosen synthetic route. Here are some key aspects to investigate:
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Purity of Starting Materials: Impurities in reactants, such as carboxylic acids or thiosemicarbazides, can significantly interfere with the reaction.[1] Ensure the purity of your starting materials before commencing the synthesis.
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Inefficient Dehydrating Agent: The cyclization step to form the thiadiazole ring often requires a potent dehydrating agent to remove water and drive the reaction forward.[1] Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1] The choice and quantity of the dehydrating agent are critical.
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Suboptimal Reaction Temperature: Temperature plays a crucial role. While some reactions can proceed at room temperature, many require heating to overcome the activation energy for cyclization. Conversely, excessive heat can lead to the degradation of starting materials or the final product. Microwave-assisted synthesis can be an effective method for rapidly optimizing temperature and reaction time to improve yields.
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Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
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Solubility Issues: Poor solubility of starting materials in the chosen solvent can impede the reaction. If you observe that your reactants are not dissolving, consider exploring alternative solvents such as tetrahydrofuran (THF), dioxane, or isopropanol.[1]
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Anhydrous Conditions: The presence of water can lead to the hydrolysis of intermediates, thus reducing the yield. Always use dry solvents and reagents to maintain anhydrous conditions.[2]
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Issue 2: Formation of Significant Side Products
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Question: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize its formation?
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Answer: A common side product in the synthesis of 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative.[2]
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Identification: The oxadiazole byproduct can often be identified using mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole (due to oxygen being lighter than sulfur).[2]
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Minimization:
-
Choice of Thionating Agent: Using a thionating agent like Lawesson's reagent instead of phosphorus-based dehydrating agents can favor the formation of the thiadiazole over the oxadiazole.[2]
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Control of Reaction Conditions: Careful control over the reaction temperature and time can help minimize the formation of unwanted byproducts.[2]
-
-
Issue 3: Difficulty in Product Purification
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Question: How can I effectively purify my synthesized thiadiazole derivative?
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Answer: Purification is a critical step to remove unreacted starting materials, the cyclizing agent, and any side products.[2]
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Work-up Procedure: After the reaction is complete, the mixture is typically cooled and then carefully quenched by pouring it onto ice or into cold water. Basification with a solution like sodium hydroxide to a pH of 8 is a common subsequent step.[2]
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Recrystallization: The crude product can often be purified by recrystallization.[2] The choice of solvent will depend on the specific thiadiazole derivative and may need to be determined empirically.
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard and effective purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1,3,4-thiadiazole derivatives?
A1: Several methods are widely used for the synthesis of 1,3,4-thiadiazoles. A prevalent and versatile method involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives using a dehydrating agent.[3][4] Another common approach is the reaction of acyl hydrazides with a sulfur source like carbon disulfide or isothiocyanates. The Hurd-Mori synthesis is a classic method for preparing 1,2,3-thiadiazoles, which involves the cyclization of hydrazones with thionyl chloride.[5]
Q2: How can I choose the appropriate solvent for my thiadiazole synthesis?
A2: The choice of solvent depends on the specific reaction and the solubility of the starting materials. For reactions involving thiosemicarbazides and carboxylic acids, polar aprotic solvents like chloroform are sometimes used in conjunction with a dehydrating agent like polyphosphate ester (PPE).[6] In other cases, solvents like ethanol or methanol may be suitable, particularly for reactions involving the formation of intermediates like thiosemicarbazones. It is crucial to ensure that your starting materials are soluble in the chosen solvent to facilitate the reaction.[1]
Q3: What is the role of a catalyst in thiadiazole synthesis?
A3: Catalysts are often employed to facilitate the cyclization step. In many syntheses of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids, strong acids like concentrated sulfuric acid or polyphosphoric acid act as both a catalyst and a dehydrating agent.[1][3] For certain types of thiadiazole synthesis, such as some variations of the Hurd-Mori reaction, iodine can be used as a catalyst.
Q4: Can microwave irradiation be used to optimize the reaction conditions?
A4: Yes, microwave-assisted synthesis has been shown to be an effective technique for the synthesis of thiadiazole derivatives. It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.
Quantitative Data Summary
The following tables summarize reaction yields for the synthesis of various thiadiazole derivatives under different conditions, compiled from multiple sources.
Table 1: Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives from Carboxylic Acids and Thiosemicarbazide
| Starting Carboxylic Acid | Dehydrating Agent/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Polyphosphate Ester (PPE) | Chloroform | 10 | 91 | [6] |
| 3-Phenylpropanoic Acid | Polyphosphate Ester (PPE) | Chloroform | 10 | 85 | [6] |
| Phenoxyacetic Acid | Polyphosphate Ester (PPE) | Chloroform | 10 | 88 | [6] |
| 2-(Naphthalen-2-yl)acetic Acid | Polyphosphate Ester (PPE) | Chloroform | 10 | 79 | [6] |
| Adipic Acid | Polyphosphate Ester (PPE) | Chloroform | 10 | 44 | [6] |
| Benzoic Acid | Conc. H₂SO₄ | - | - | Moderate | [7] |
| 2-Hydroxybenzoic Acid | Conc. H₂SO₄ | - | - | Moderate | [7] |
| Various Aromatic Carboxylic Acids | POCl₃ | - | - | Significant | [7] |
Table 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Alkyl 2-(methylthio)-2-thioxoacetates and Acyl hydrazides | p-TSA | Water | 80 | 3 | Good to Excellent | [3] |
| Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate and Hydrazine hydrate | - | Ethanol | Reflux | 12 | 85 | |
| Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate and Phenylhydrazine | - | Ethanol | Reflux | 12 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol is adapted from a method utilizing polyphosphate ester (PPE) as a dehydrating agent.[6]
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To a hot (60 °C) solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
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Reflux the reaction mixture for 10 hours.
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After cooling, add 15 mL of distilled water to the mixture.
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Neutralize the residual PPE by adding sodium bicarbonate (NaHCO₃).
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Filter the resulting precipitate and wash it with chloroform and hexane.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
This protocol describes an acid-catalyzed regioselective cyclization.[3]
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To a solution of an alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and an acyl hydrazide (1.0 mmol) in water (2 mL), add p-toluenesulfonic acid (p-TSA) (0.1 mmol).
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Stir the reaction mixture magnetically at 80 °C for 3 hours.
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Monitor the completion of the reaction by TLC.
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Upon completion, extract the reaction mixture with ethyl acetate and distilled water.
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Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow: Synthesis of 2-Amino-1,3,4-Thiadiazoles
Caption: A typical experimental workflow for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Signaling Pathway: Inhibition of JNK Signaling by Thiadiazole Derivatives
Caption: Thiadiazole derivatives can act as inhibitors of the JNK signaling pathway.
References
- 1. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Troubleshooting low bioactivity of synthesized thiadiazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low bioactivity of synthesized thiadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: My synthesized thiadiazole compound shows significantly lower bioactivity than expected based on literature precedents. What are the common initial steps to troubleshoot this?
A1: Low bioactivity can stem from several factors. Begin by verifying the compound's purity and structural integrity using techniques like NMR, Mass Spectrometry, and HPLC. Impurities from the synthesis or degradation products can interfere with the assay. Next, confirm the compound's solubility in the assay medium; poor solubility is a frequent cause of artificially low activity. Finally, re-evaluate the chosen bioassay to ensure it is appropriate for the expected mechanism of action of your compound.
Q2: How critical is the substitution pattern on the thiadiazole ring for its biological activity?
A2: The substitution pattern is paramount. The nature, position, and steric and electronic properties of substituents on the 1,3,4-thiadiazole ring dramatically influence its interaction with biological targets.[1][2] For instance, in anticancer agents, electron-withdrawing or donating groups on aryl substituents can modulate activity against different cancer cell lines.[3][4] Similarly, for antimicrobial thiadiazoles, specific lipophilic or hydrogen-bonding groups can be essential for target engagement.[5][6]
Q3: Could the low bioactivity be related to the compound's solubility in the assay buffer?
A3: Absolutely. Many heterocyclic compounds, including thiadiazoles, can have poor aqueous solubility. If a compound precipitates in the assay medium, its effective concentration is much lower than intended, leading to an underestimation of its true bioactivity. It is crucial to determine the solubility of your compound in the specific buffer used for the biological assay. Using a co-solvent like DMSO is common, but its final concentration should be carefully controlled and consistent across all experiments, including controls, as it can also affect biological systems.
Q4: Are there specific structural modifications known to enhance the bioactivity of thiadiazole derivatives?
A4: Yes, structure-activity relationship (SAR) studies have identified several beneficial modifications. For anticancer activity, incorporating moieties like trifluoromethylphenylamino or methoxyphenyl groups has shown to enhance potency against cell lines such as MCF-7.[3][4] For antimicrobial applications, the addition of specific aryl or heterocyclic rings can broaden the spectrum of activity. The key is to rationally design modifications based on the target and known SAR for related compounds.
Q5: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?
A5: This discrepancy often points towards issues with cell permeability or metabolic instability. The mesoionic character of the 1,3,4-thiadiazole ring generally allows for good cell membrane permeability, but specific substitutions can alter this.[1][2] Your compound might not be efficiently crossing the cell membrane to reach its intracellular target. Alternatively, it could be rapidly metabolized by cellular enzymes into an inactive form. Consider performing cell permeability assays (e.g., PAMPA) and metabolic stability assays to investigate these possibilities.
Troubleshooting Guides
Problem 1: Consistently Low or No Anticancer Activity in MTT Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Purity | Verify purity by HPLC (>95%). Re-purify via chromatography or recrystallization if necessary. |
| Structural Integrity | Confirm the structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry. |
| Poor Solubility | Determine solubility in the cell culture medium. If low, consider using a different, non-toxic co-solvent or preparing a salt form of the compound. |
| Inappropriate Substituents | Review the SAR literature for thiadiazoles targeting your cancer cell line. Electron-donating or withdrawing groups on aryl rings can significantly impact activity.[3][4] |
| Assay Interference | Some compounds can interfere with the MTT dye reduction. Use a control with compound and MTT but no cells to check for direct reduction of the dye. Consider an alternative viability assay like SRB or CellTiter-Glo®. |
| Cell Line Resistance | The chosen cell line may be resistant to the compound's mechanism of action. Test against a panel of different cancer cell lines. |
Supporting Data: Anticancer Activity of 2,5-Disubstituted 1,3,4-Thiadiazoles against MCF-7 Breast Cancer Cells
| Compound ID | Substituent at C2 | Substituent at C5 | IC50 (µM) | Reference |
| ST10 | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | 49.6 | [3][4] |
| ST9 | Phenylamino | 4-Methoxyphenyl | 75.1 | [3] |
| ST8 | 4-Chlorophenylamino | Phenyl | 87.4 | [3] |
| Compound 14 | Varies (complex) | Varies (complex) | 0.04 | [7] |
| Compound 2g | Amine | 2-(Benzenesulfonylmethyl)phenyl | 23.29 | [8] |
This table presents a selection of data to illustrate the impact of substituents on anticancer activity.
Problem 2: Inconsistent or Weak Zones of Inhibition in Antimicrobial Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Diffusion | The compound may have poor diffusion through the agar. This is common for highly lipophilic or large molecules. Consider using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). |
| Inappropriate Solvent | The solvent used to dissolve the compound might be inhibiting bacterial growth, leading to false positives, or it might not be sufficiently volatile, hindering diffusion. Ensure the solvent control shows no zone of inhibition. |
| pH of the Medium | The pH of the agar can affect the charge and stability of the compound, influencing its activity. Check if the compound is pH-sensitive. |
| Bacterial Strain Resistance | The tested bacterial strain might be intrinsically resistant. Test against a panel of both Gram-positive and Gram-negative bacteria. |
| Suboptimal Inoculum Density | An overly dense or sparse bacterial lawn can affect the size of the inhibition zone. Standardize the inoculum using McFarland standards. |
Supporting Data: Antimicrobial Activity (MIC) of Thiadiazole Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 2 (Oxazolidinone derivative) | Enterococcus faecium | 1 | [5] |
| Thiadiazole Derivative 4a | E. coli | 35-45 | [9] |
| Thiadiazole Derivative 4b | S. aureus | 35-45 | [9] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | E. coli | 800 | [10] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | S. epidermidis | 800 | [10] |
| SA1 (Thiosemicarbazide precursor) | S. aureus ATCC 25923 | 62.5 | [11] |
This table provides examples of MIC values to highlight the range of activities observed for different thiadiazole structures.
Visual Troubleshooting Workflows
Caption: General workflow for troubleshooting low bioactivity.
Caption: Hypothetical pathway showing thiadiazole inhibiting Akt signaling.
Caption: Decision tree for optimizing thiadiazole bioactivity.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol assesses cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12][13]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Test compound stock solution (in DMSO)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12][13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used for preliminary screening of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[15][16][17]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture (e.g., E. coli, S. aureus) standardized to 0.5 McFarland turbidity
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solution (at a known concentration)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a bacterial lawn.[18]
-
Well Creation: Use a sterile cork borer to aseptically punch uniform wells into the agar.[16][18]
-
Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of the thiadiazole compound solution, positive control, and negative control into separate wells.[17]
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the positive control.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by carrageenan injection in the paw of a rodent.[19][20][21]
Materials:
-
Rats or mice
-
1% Carrageenan solution in saline
-
Pletysmometer or digital calipers
-
Test compound formulation
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle control
Procedure:
-
Animal Grouping: Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test compound).
-
Initial Paw Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.[20]
-
Compound Administration: Administer the test compound, standard drug, or vehicle to the respective groups, typically via oral or intraperitoneal injection.
-
Inflammation Induction: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[22][23]
-
Paw Measurement Over Time: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.[19][22]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group. A significant reduction in paw edema compared to the control group indicates anti-inflammatory activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 7. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. broadpharm.com [broadpharm.com]
- 15. hereditybio.in [hereditybio.in]
- 16. botanyjournals.com [botanyjournals.com]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. inotiv.com [inotiv.com]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q: I am getting a very low yield, or no product at all, in my synthesis of this compound using the concentrated sulfuric acid method. What are the possible causes and solutions?
A: Low or no yield in this synthesis can be attributed to several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Cyclization: The cyclization of the 4-nitrobenzoyl thiosemicarbazide intermediate is a critical step.
-
Solution: Ensure that the reaction mixture is stirred efficiently and that the temperature is maintained appropriately. The reaction may require gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Poor Quality of Starting Materials: The purity of 4-nitrobenzoic acid and thiosemicarbazide is crucial for a successful reaction.
-
Solution: Use freshly recrystallized starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
-
Suboptimal Reaction Conditions: The concentration of sulfuric acid and the reaction time are critical parameters.
-
Solution: Use concentrated sulfuric acid (95-98%). The reaction time can vary, so it is recommended to monitor the reaction by TLC until the starting material is consumed.
-
-
Alternative Milder Synthesis: The use of harsh acidic conditions can sometimes lead to degradation of the starting material or product.
-
Solution: Consider an alternative synthetic route using phosphorus pentachloride (PCl₅) at room temperature. This method avoids strong acids and can lead to higher yields.[1]
-
Issue 2: Presence of Impurities and Byproducts in the Final Product
Q: My final product shows significant impurities that are difficult to remove by simple recrystallization. What are the likely side reactions and how can I minimize them?
A: The formation of byproducts is a common issue, especially when using strong acids. Here are the most probable side reactions and strategies to mitigate them:
-
Reduction of the Nitro Group: Concentrated sulfuric acid can act as a reducing agent, especially at elevated temperatures, leading to the formation of aminophenyl derivatives.
-
Side Product: 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine or subsequent rearrangement products like a p-aminophenol derivative.
-
Solution: Maintain a low reaction temperature. If heating is necessary, do so gently and for the shortest possible time. The use of the milder PCl₅ method will completely avoid this side reaction.[1]
-
-
Formation of 1,2,4-triazole Derivatives: While less common in acidic media, the thiosemicarbazide precursor can potentially cyclize to form a 1,2,4-triazole-3-thione derivative. This is more prevalent under basic conditions.[1][2][3]
-
Solution: Strictly maintain acidic conditions throughout the reaction. Ensure that there is no contamination with basic substances.
-
-
Formation of 1,3,4-oxadiazole Derivatives: Oxidative cyclization or desulfurization of the thiosemicarbazide intermediate can lead to the corresponding 1,3,4-oxadiazole.
-
Solution: This is more likely to occur if oxidizing agents are present. Ensure the reaction is carried out under an inert atmosphere if necessary and that all reagents are free from oxidizing impurities.
-
-
Sulfonation of the Aromatic Ring: Although less common for deactivated rings, prolonged reaction times or high temperatures with concentrated sulfuric acid could potentially lead to sulfonation of the nitrophenyl ring.
-
Solution: Keep the reaction time to the minimum required for completion and avoid excessive heating.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the acid-catalyzed cyclization of 4-nitrobenzoyl thiosemicarbazide. This intermediate is typically prepared by reacting 4-nitrobenzoyl chloride or 4-nitrobenzoic acid with thiosemicarbazide. The cyclization is commonly achieved using concentrated sulfuric acid.
Q2: Are there any alternative, milder methods for this synthesis?
A2: Yes, a highly effective and milder alternative involves the reaction of 4-nitrobenzoic acid and thiosemicarbazide in the presence of phosphorus pentachloride (PCl₅) at room temperature. This solid-phase reaction is often faster, proceeds under milder conditions, and can result in higher yields with easier purification.[1]
Q3: How can I purify the final product?
A3: The most common purification method is recrystallization. For the product obtained from the sulfuric acid method, recrystallization from ethanol or a mixture of dimethylformamide (DMF) and water is often effective. For the PCl₅ method, a workup involving neutralization with a sodium carbonate solution followed by recrystallization from a DMF/water mixture has been reported to give high purity product.[1]
Q4: What are the key safety precautions I should take during this synthesis?
A4: When working with concentrated sulfuric acid or phosphorus pentachloride, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Both reagents are highly corrosive and react violently with water.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Concentrated Sulfuric Acid Method | Phosphorus Pentachloride (PCl₅) Method |
| Reagents | 4-nitrobenzoyl thiosemicarbazide, conc. H₂SO₄ | 4-nitrobenzoic acid, thiosemicarbazide, PCl₅ |
| Conditions | Often requires heating | Room temperature, solid-phase grinding |
| Reported Yield | Variable, often moderate | High, up to 96.7%[1] |
| Key Advantages | Readily available and inexpensive reagents | Milder conditions, higher yield, faster reaction |
| Potential Side Reactions | Reduction of nitro group, sulfonation | Fewer side reactions due to mild conditions |
Experimental Protocols
Method A: Cyclization using Concentrated Sulfuric Acid
-
Preparation of 4-nitrobenzoyl thiosemicarbazide:
-
Dissolve 4-nitrobenzoic acid in a suitable solvent (e.g., thionyl chloride to form the acid chloride, followed by reaction with thiosemicarbazide in a non-polar solvent).
-
Isolate and purify the 4-nitrobenzoyl thiosemicarbazide intermediate.
-
-
Cyclization:
-
Carefully add the 4-nitrobenzoyl thiosemicarbazide portion-wise to an ice-cooled, stirred beaker of concentrated sulfuric acid.
-
After the addition is complete, allow the mixture to stir at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Neutralize the solution carefully with a base (e.g., ammonia solution or sodium carbonate) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or a DMF/water mixture.
-
Method B: Synthesis using Phosphorus Pentachloride (Milder Conditions)
-
Reaction Setup:
-
In a dry reaction vessel (e.g., a mortar and pestle), add thiosemicarbazide, 4-nitrobenzoic acid, and phosphorus pentachloride in a molar ratio of approximately 1:1.2:1.2.[1]
-
-
Reaction:
-
Grind the mixture evenly at room temperature until the reaction is complete (this can be monitored by TLC).
-
-
Work-up and Purification:
-
Transfer the crude product to a beaker.
-
Add a 5% aqueous solution of sodium carbonate until the pH of the mixture is approximately 8.[1]
-
Filter the resulting solid precipitate.
-
Wash the filter cake with water and dry it.
-
Recrystallize the dried product from a 1:2 mixture of DMF and water to obtain pure this compound.[1]
-
Mandatory Visualization
Caption: Comparative workflow of the two main synthetic routes.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Nitrophenyl-Substituted Thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis and characterization of nitrophenyl-substituted thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial characterization techniques for a newly synthesized nitrophenyl-substituted thiadiazole?
A1: The standard suite of techniques includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[1][2][3] Elemental analysis is also crucial to confirm the empirical formula.[1] For further characterization, UV-Visible (UV-Vis) spectroscopy, X-ray crystallography, and electrochemical methods like cyclic voltammetry are often employed.[1][4][5]
Q2: Why is the solubility of my nitrophenyl-substituted thiadiazole derivative poor in common NMR solvents like CDCl₃?
A2: Nitrophenyl-substituted thiadiazoles can exhibit poor solubility due to their relatively planar and rigid structures, which can lead to strong intermolecular π-π stacking interactions. The presence of the polar nitro group can also influence solubility. It is often necessary to use more polar aprotic solvents like DMSO-d₆ for NMR analysis.[1][3][6]
Q3: What are the general stability characteristics of the 1,3,4-thiadiazole ring?
A3: The 1,3,4-thiadiazole ring is an aromatic heterocycle and is generally considered stable.[7] This stability is a key factor contributing to the prevalence of this scaffold in medicinal chemistry.
Q4: Are there any specific safety precautions to consider when working with these compounds?
A4: Beyond standard laboratory safety protocols, it is important to note that many nitroaromatic compounds can be energetic. Always handle with care and avoid excessive heat or shock. When performing reactions, especially cyclizations that can be exothermic, ensure proper temperature control.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and solutions.
Synthesis & Purification
Issue 1: My cyclization reaction to form the 1,3,4-thiadiazole ring has a low or no yield.
-
Symptoms: TLC analysis of the crude reaction mixture shows primarily starting materials or numerous side products, with little to no desired product.
-
Possible Causes & Solutions:
-
Inefficient Dehydrating/Cyclizing Agent: The choice and amount of the cyclizing agent (e.g., POCl₃, H₂SO₄, PPA) are critical for removing water and driving the reaction.[7][8] Ensure the agent is fresh and used in the correct stoichiometric ratio.
-
Suboptimal Temperature: Many cyclization reactions require heating or reflux to proceed efficiently.[7] Verify that the reaction temperature is appropriate for the specific protocol being used.
-
Purity of Starting Materials: Impurities in the starting acyl hydrazine or thiosemicarbazide can inhibit the reaction. Recrystallize starting materials if their purity is in doubt.
-
Reaction Time: Monitor the reaction's progress via TLC to ensure it has been allowed to run to completion.[9]
-
Spectroscopic Characterization
Issue 2: My ¹H NMR spectrum shows broad peaks for the aromatic protons.
-
Symptoms: Aromatic signals are poorly resolved and appear as broad humps rather than sharp multiplets or doublets.
-
Possible Causes & Solutions:
-
Compound Aggregation: Thiadiazole derivatives can aggregate in solution, leading to peak broadening.[10] Try acquiring the spectrum at a higher temperature (e.g., 50-80 °C in DMSO-d₆) to disrupt these interactions. Diluting the sample may also help.
-
Low Solubility: If the compound is not fully dissolved, you will see broad peaks. Ensure complete dissolution, even if it requires gentle warming or sonication.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Purify the sample thoroughly, for example, by column chromatography.[11]
-
Issue 3: I am struggling to identify the molecular ion peak in the mass spectrum.
-
Symptoms: The expected [M+H]⁺ or M⁺ peak is either absent or has very low intensity, while fragmentation peaks dominate.
-
Possible Causes & Solutions:
-
Fragmentation: Nitrophenyl-substituted compounds can be prone to fragmentation, particularly the loss of the nitro group (NO₂).
-
Ionization Technique: The choice of ionization method is crucial. Electrospray ionization (ESI) is generally a soft technique suitable for these compounds.[12] If fragmentation is still an issue with ESI, consider adjusting the cone voltage or other source parameters to minimize in-source fragmentation.
-
Isomeric Confusion: Be aware that rearrangements can occur in the gas phase. For example, under certain MS conditions, 1,2,3-triazoles can rearrange into 1,2,3-thiadiazoles, which could complicate spectral interpretation.[12]
-
Crystallography
Issue 4: I am unable to grow single crystals suitable for X-ray diffraction.
-
Symptoms: Attempts at crystallization yield only amorphous powder, polycrystalline material, or very fine needles.
-
Possible Causes & Solutions:
-
Solvent System: Systematically screen a wide range of solvents and solvent mixtures (e.g., DMF/ethanol, Chloroform/hexane, Dioxane/water) using techniques like slow evaporation, vapor diffusion, or solvent layering.
-
Purity: Crystal growth requires very high purity. A final purification step, such as recrystallization or preparative HPLC, is often necessary before setting up crystallization trials.
-
Molecular Planarity and Packing: The planarity of the fused ring system can sometimes lead to challenging packing arrangements.[5] Introducing substituents that disrupt planarity slightly or provide specific hydrogen bonding sites can sometimes facilitate better crystal growth. Obtaining high-quality crystals remains a significant bottleneck in protein and small-molecule crystallography.[13]
-
Data Presentation
The following tables summarize typical spectroscopic data for nitrophenyl-substituted thiadiazoles for easy comparison.
Table 1: Typical ¹H and ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Signal Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl Protons (unsubstituted) | 7.57 - 8.04 (multiplet)[1] | 127.5 - 131.5[1] |
| Nitrophenyl Protons | 8.12 - 8.40 (doublets)[1][6] | 124.3 - 148.8[3] |
| Thiadiazole C2/C5 Carbons | Not Applicable | ~153 - 181[1][14] |
| Amine N-H (if present) | 7.13 - 7.35 (singlet) or 10.78 (singlet)[1][6] | Not Applicable |
Table 2: Key FT-IR and UV-Vis Spectroscopic Data
| Technique | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |
| FT-IR | N-H Stretch (amine) | 3310 - 3400[1] |
| C=N Stretch (thiadiazole ring) | 1570 - 1636[6] | |
| N=N Stretch (azo linkage, if present) | 1505 - 1525[1] | |
| NO₂ Asymmetric/Symmetric Stretch | 1530 / 1334[6] | |
| C-S Stretch | ~622[6] | |
| UV-Vis | π → π* transitions | Multiple absorption maxima, often in the 250-450 nm range[1] |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified nitrophenyl-substituted thiadiazole in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended) in a standard NMR tube.[11]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[11]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a potentially higher sample concentration may be needed. A typical spectral width is 0-200 ppm.[11]
Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Thoroughly grind 1-2 mg of the dry sample with ~150 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle.[11]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (as per manufacturer instructions) to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹.[11]
Protocol 3: Cyclic Voltammetry (CV)
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), in a suitable nonaqueous solvent (e.g., acetonitrile, DMF, or DMSO).[4]
-
Analyte Solution: Dissolve the nitrophenyl-substituted thiadiazole in the electrolyte solution to a known concentration (typically in the millimolar range).
-
Cell Assembly: Use a standard three-electrode cell: a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over the desired range. The redox processes of thiadiazoles are often irreversible one- or two-electron processes.[4]
Visualized Workflows and Logic Diagrams
The following diagrams illustrate common workflows and troubleshooting logic for the characterization of nitrophenyl-substituted thiadiazoles.
Caption: General workflow for the synthesis and characterization of nitrophenyl-substituted thiadiazoles.
Caption: Troubleshooting decision tree for low yield in thiadiazole synthesis.
Caption: Relationship between characterization techniques and the information they provide.
References
- 1. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]
- 2. saudijournals.com [saudijournals.com]
- 3. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Minimizing impurities in the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering step-by-step solutions to improve yield, purity, and reproducibility.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor quality of starting materials | 1. Thiosemicarbazide Purity: Use high-purity thiosemicarbazide. Impurities from its synthesis, such as unreacted hydrazine or ammonium thiocyanate, can interfere with the reaction. Consider recrystallizing commercial thiosemicarbazide from a water-ethanol mixture.[1] 2. Aroyl Chloride Integrity: Aroyl chlorides are moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which is less reactive under some conditions.[2][3][4] Use freshly opened or properly stored aroyl chloride. Consider checking the purity by IR (for absence of broad O-H stretch) or NMR spectroscopy. |
| Suboptimal reaction conditions | 1. Inadequate Acid Catalyst: The cyclization of the acylthiosemicarbazide intermediate to the 1,3,4-thiadiazole is acid-catalyzed. Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, POCl₃, PPA) is used.[5][6] 2. Incorrect Temperature: The reaction often requires heating. A comparative study showed that conventional heating with sulfuric acid can be efficient.[5] For POCl₃-mediated cyclization, an optimal temperature of 60 °C has been reported to favor the thiadiazole product.[2] 3. Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
| Solubility issues | If starting materials are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced. Choose a solvent that effectively dissolves both the thiosemicarbazide and the aryl carboxylic acid/aroyl chloride. |
Issue 2: Presence of Significant Impurities in the Crude Product
Primary Impurity: 5-Aryl-4H-1,2,4-triazole-3-thiol (Isomeric Impurity)
This is the most common impurity, arising from a competitive cyclization pathway of the acylthiosemicarbazide intermediate.
Identification:
-
¹H NMR Spectroscopy: The triazole isomer typically shows a distinct N-H proton signal at a lower field (around 13-14 ppm) compared to the amino protons of the desired thiadiazole (around 7-8 ppm).
Minimization Strategies:
-
Maintain Acidic Conditions: The formation of the 1,3,4-thiadiazole ring is favored in acidic media, while alkaline or neutral conditions promote the formation of the 1,2,4-triazole isomer. The use of strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) directs the cyclization towards the desired product.[7]
-
Choice of Cyclizing Agent: Different acidic reagents can offer varying degrees of selectivity. A comparative study of synthetic methods highlighted that sulfuric acid-catalyzed conventional reaction is an efficient method for obtaining the 2-amino-1,3,4-thiadiazole.[5]
Other Potential Impurities
| Impurity | Source | Detection | Minimization/Removal |
| Unreacted Thiosemicarbazide | Incomplete reaction. | TLC, HPLC | Optimize reaction time and temperature. Can be removed during aqueous work-up or recrystallization. |
| Unreacted Aroyl Chloride/Carboxylic Acid | Incomplete reaction or use of excess reagent. Hydrolysis of aroyl chloride.[2][3][4] | TLC, HPLC, ¹H NMR | Optimize stoichiometry. The carboxylic acid can be removed by a basic wash during work-up. |
| Acylthiosemicarbazide Intermediate | Incomplete cyclization. | TLC, HPLC | Increase reaction time, temperature, or concentration of the cyclizing agent. |
| 2-Amino-1,3,4-oxadiazole | Desulfurization side reaction, particularly when using certain dehydrating agents like EDCI·HCl.[2][7] | Mass Spectrometry, HPLC | Use a cyclizing agent that favors thiadiazole formation, such as POCl₃ under optimized conditions.[2] |
Issue 3: Difficulty in Product Purification
| Challenge | Recommended Action |
| Oily Product or Failure to Crystallize | 1. Solvent Selection: Experiment with different solvent systems for recrystallization. Common systems include ethanol, or mixtures like DMF/water.[8] A general rule is to find a solvent that dissolves the compound when hot but not when cold. 2. Trituration: If the product oils out, try triturating it with a non-polar solvent like hexane to induce solidification. |
| Co-crystallization of Impurities | 1. Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification. Silica gel is a common stationary phase. The mobile phase can be optimized, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane/ethyl acetate gradient).[9] 2. HPLC for High Purity: For achieving very high purity, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like phosphoric or formic acid) is a common setup.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-amino-5-aryl-1,3,4-thiadiazoles?
A1: The two most prevalent methods are:
-
Reaction of a Carboxylic Acid/Aroyl Chloride with Thiosemicarbazide: This involves the formation of an acylthiosemicarbazide intermediate, which is then cyclized in the presence of an acid catalyst.[5][6]
-
Oxidative Cyclization of Thiosemicarbazones: This method involves the reaction of an aldehyde with thiosemicarbazide to form a thiosemicarbazone, which is then oxidatively cyclized using reagents like ferric chloride.[12]
Q2: How can I be sure I have synthesized the 1,3,4-thiadiazole and not the 1,2,4-triazole isomer?
A2: Spectroscopic methods are essential for structural confirmation.
-
¹H NMR: As mentioned in the troubleshooting guide, the chemical shift of the N-H protons is a key differentiator. The amino protons of the 1,3,4-thiadiazole typically appear as a broad singlet around 7-8 ppm, while the N-H and S-H protons of the tautomeric 1,2,4-triazole-3-thiol are found further downfield (13-14 ppm).
-
¹³C NMR: The chemical shifts of the ring carbons will also differ between the two isomers.
-
IR Spectroscopy: While less definitive than NMR, the IR spectra will show characteristic differences in the C=N and C-S stretching frequencies.
Q3: What is the role of the acid catalyst in the cyclization step?
A3: The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the acylthiosemicarbazide intermediate. This increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular nucleophilic attack by the sulfur atom, which leads to the formation of the 1,3,4-thiadiazole ring.
Q4: Can I use a microwave reactor for this synthesis?
A4: Yes, microwave-assisted synthesis has been reported for the preparation of 2-amino-5-aryl-1,3,4-thiadiazoles and can often reduce reaction times and improve yields.[13]
Data Presentation
Table 1: Comparison of Cyclization Conditions for 2-Amino-1,3,4-thiadiazole Synthesis
| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | conc. H₂SO₄ | Ethanol | Reflux | 2 | High | [5][6] |
| 2 | POCl₃ | Chlorobenzene | 60 | 2 | High | [2] |
| 3 | Polyphosphoric Acid (PPA) | - | 100-120 | 1-2 | Good | |
| 4 | P₂O₅ / P₂S₅ | Pyridine | Reflux | - | Moderate to Good | [7] |
| 5 | p-TsCl / TEA | NMP | - | - | Good | [7] |
Table 2: Common Solvents for Recrystallization and Chromatography
| Purification Method | Solvent System | Comments |
| Recrystallization | Ethanol | A common and effective solvent for many 2-amino-5-aryl-1,3,4-thiadiazoles.[6] |
| DMF / Water | A good solvent mixture for compounds that are sparingly soluble in common organic solvents.[8][14] | |
| Column Chromatography | Hexane / Ethyl Acetate | A versatile solvent system for silica gel chromatography, allowing for gradient elution to separate compounds of varying polarities.[9] |
| HPLC | Acetonitrile / Water (+ 0.1% Phosphoric or Formic Acid) | A typical mobile phase for reverse-phase HPLC on a C18 column, providing good separation of the product from polar impurities.[10][11] |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole from a Carboxylic Acid
-
A mixture of the aryl carboxylic acid (1 equivalent), thiosemicarbazide (1 equivalent), and concentrated sulfuric acid (catalytic amount, e.g., 0.5 equivalents) in ethanol is refluxed for 2-4 hours.[6]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate is filtered, washed thoroughly with cold water to remove excess acid and unreacted starting materials.
-
The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol.[6]
General Protocol for Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or a DMF/water mixture).[6][8]
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Synthetic and purification workflow for 2-amino-5-aryl-1,3,4-thiadiazoles.
Caption: Influence of pH on the cyclization of the acylthiosemicarbazide intermediate.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. connectjournals.com [connectjournals.com]
- 4. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. asianpubs.org [asianpubs.org]
- 13. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Assay Development for High-Throughput Screening of Thiadiazole Libraries
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully developing and executing high-throughput screening (HTS) assays for thiadiazole-based compound libraries. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the high-throughput screening of thiadiazole libraries.
Q1: Why are my thiadiazole compounds showing activity across multiple, unrelated assays?
A1: Your compounds may be acting as Pan-Assay Interference Compounds (PAINS). Thiadiazole scaffolds are known to sometimes fall into this category. PAINS are compounds that appear as "hits" in many different assays due to nonspecific activity rather than specific interaction with the target. This can be caused by several factors, including compound aggregation, reactivity, or interference with the assay technology itself (e.g., fluorescence quenching or enhancement).[1] It is crucial to perform counter-screens and orthogonal assays to identify and eliminate these false positives early in the drug discovery process.
Q2: I'm observing significant compound precipitation in my aqueous assay buffer. What can I do?
A2: Poor aqueous solubility is a common issue with substituted thiadiazole derivatives, especially those containing aromatic groups.[2] Precipitation can lead to inaccurate and irreproducible results. To address this, consider the following strategies:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤ 0.5%) to maintain compound solubility without adversely affecting the assay.
-
Use of Co-solvents: In some cases, using a mixture of DMSO with another water-miscible solvent like ethanol in your stock solution can improve solubility upon dilution.
-
Sonication: Briefly sonicating your plates after compound addition can help to dissolve small precipitates.
-
Formulation Strategies: For lead optimization, consider formulation approaches such as the use of cyclodextrins to enhance solubility.
Q3: My fluorescence-based assay is showing high background or unexpected signal changes. Could my thiadiazole compounds be interfering?
A3: Yes, some thiadiazole derivatives possess intrinsic fluorescent properties that can interfere with fluorescence-based assays.[3][4][5] This can lead to either false positives (if the compound fluoresces at the detection wavelength) or false negatives (if the compound quenches the signal of the assay's fluorophore). It is recommended to run a "blanks" plate containing only your compounds in assay buffer to assess their intrinsic fluorescence.
Q4: What are the common biological targets and signaling pathways modulated by thiadiazole derivatives?
A4: Thiadiazole derivatives are a versatile class of compounds with a broad range of biological activities. They are frequently investigated as anticancer agents and have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and ERK pathways.[6][7] Some thiadiazole analogs also show activity against other target classes, including G-protein coupled receptors (GPCRs) like CXCR4.[8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your HTS campaign in a question-and-answer format.
Assay-Specific Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent liquid handling- Edge effects in multi-well plates- Compound precipitation- Cell plating inconsistency | - Calibrate and validate all liquid handlers.- Avoid using the outer wells of the plate or fill them with buffer/media.- Visually inspect plates for precipitation; refer to solubility troubleshooting.- Ensure uniform cell suspension during plating. |
| Low Signal-to-Noise Ratio | - Suboptimal reagent concentration- Inappropriate incubation times- Low assay sensitivity for the target | - Titrate all critical reagents (e.g., enzyme, substrate, antibody).- Perform a time-course experiment to determine the optimal incubation period.- Consider a more sensitive assay platform if optimization is insufficient. |
| High Number of False Positives | - Thiazole compounds acting as PAINS- Assay technology interference- Compound reactivity (e.g., with thiols) | - Implement counter-screens (e.g., without the target protein).- Perform orthogonal assays with different detection methods.- Flag and investigate compounds with known reactive moieties.[1] |
Thiadiazole-Specific Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Apparent Inhibition at High Compound Concentrations Only | - Compound aggregation leading to non-specific inhibition. | - Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.- Confirm hits with a secondary, orthogonal assay. |
| Time-Dependent Inhibition | - Covalent modification of the target protein by a reactive thiadiazole derivative. | - Perform a "jump-dilution" experiment to assess the reversibility of inhibition.- Utilize mass spectrometry to confirm covalent adduct formation on the target protein. |
| Inconsistent IC50 Values Across Different Assays | - Different assay formats may have varying sensitivity to compound interference (e.g., fluorescence vs. luminescence).- Differences in buffer composition affecting compound solubility or activity. | - Prioritize data from orthogonal assays to confirm true hits.- Ensure consistent buffer conditions, including pH and additives, across assays where possible. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP) Competition Assay for Kinase Binding
This protocol is designed to screen for thiadiazole compounds that inhibit the binding of a fluorescently labeled tracer to a kinase of interest.
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (e.g., a known ligand or ATP competitive probe)
-
FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Thiadiazole compound library (in DMSO)
-
384-well, low-volume, black, non-binding surface plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation: Prepare stocks of the kinase and fluorescent tracer in FP assay buffer. Determine the optimal concentrations through a titration experiment to achieve a stable and robust assay window.
-
Compound Plating: Dispense 50 nL of each thiadiazole compound from the library into the wells of the 384-well plate using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for no inhibition, and a known inhibitor for maximal inhibition).
-
Kinase Addition: Add 10 µL of the kinase solution to each well and gently mix.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader.
AlphaLISA Assay for Kinase Inhibition
This protocol describes a method to screen for thiadiazole inhibitors of a specific kinase.
Materials:
-
Kinase and its biotinylated substrate
-
ATP
-
AlphaLISA anti-phospho-substrate Acceptor beads
-
Streptavidin-coated Donor beads
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
AlphaLISA stop buffer (e.g., 100 mM EDTA in 1X AlphaLISA buffer)
-
Thiadiazole compound library (in DMSO)
-
384-well white OptiPlates
Protocol:
-
Compound Plating: Dispense 50 nL of each thiadiazole compound into the wells of the 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and its biotinylated substrate in kinase assay buffer to each well.
-
Initiation of Reaction: Add 5 µL of ATP solution in kinase assay buffer to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Stopping the Reaction: Add 5 µL of stop buffer containing the AlphaLISA anti-phospho-substrate Acceptor beads. Incubate for 60 minutes at room temperature.
-
Addition of Donor Beads: Add 5 µL of Streptavidin-coated Donor beads. Incubate for 30 minutes at room temperature in the dark.
-
Measurement: Read the plate on an AlphaScreen-capable plate reader.
Cell-Based Viability/Cytotoxicity Assay (using CellTiter-Glo®)
This protocol is for assessing the effect of thiadiazole compounds on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Thiadiazole compound library (in DMSO)
-
384-well, white, clear-bottom tissue culture treated plates
-
Luminometer plate reader
Protocol:
-
Cell Plating: Seed the cells into the 384-well plates at a pre-determined optimal density (e.g., 2,500 cells/well) in 40 µL of culture medium. Incubate overnight.
-
Compound Addition: Add 100 nL of each thiadiazole compound to the wells. Include controls for no treatment (DMSO) and maximum toxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Reagent Addition: Add 20 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
Data Presentation
Quantitative data from HTS campaigns should be presented in a clear and structured format to facilitate hit identification and analysis.
Table 1: Representative HTS Data for a Thiadiazole Library Screened Against Cancer Cell Lines
The following table shows example IC₅₀ values for a selection of thiadiazole derivatives against various cancer cell lines.
| Compound ID | Scaffold | R1 Group | R2 Group | MCF-7 IC₅₀ (µM)[3][9] | A549 IC₅₀ (µM)[2][9] | HCT-116 IC₅₀ (µM)[10] |
| THZ-001 | 1,3,4-Thiadiazole | 4-Fluorobenzyl | Ciprofloxacin | 3.26 | 2.79 | > 50 |
| THZ-002 | 1,3,4-Thiadiazole | Phenyl | Honokiol | 4.61 | 1.62 | 10.3 |
| THZ-003 | 1,3,4-Thiadiazole | 2-Trifluoromethylphenyl | 3-Methoxyphenyl | 49.6 | > 100 | > 100 |
| THZ-004 | 1,2,4-Thiadiazole | Spiro-acenaphthylene | 4-Sulfamoylphenyl | > 50 | > 50 | 24.3 |
| THZ-005 | 1,3,4-Thiadiazole | 4-Nitrophenylamino | N-(4-Chlorophenyl)acetamido | > 50 | 21.00 | > 50 |
Table 2: Example Kinase Inhibition Data for a Thiadiazole Hit
This table illustrates a typical dose-response for a hit compound from a kinase inhibition screen.
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.3 |
| 0.1 | 10.1 |
| 0.0 | 0.0 |
| IC₅₀ (µM) | 1.15 |
Visualizations
Diagrams created using Graphviz to illustrate workflows and signaling pathways.
Experimental Workflow
Caption: A typical workflow for a high-throughput screening campaign.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by a thiadiazole compound.
CXCR4 Signaling Pathway
Caption: Modulation of the CXCR4 signaling pathway by a thiadiazole compound.
References
- 1. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. sketchviz.com [sketchviz.com]
- 6. medium.com [medium.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sketchviz.com [sketchviz.com]
Validation & Comparative
Comparative Analysis of Antimicrobial Efficacy: 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine versus Ciprofloxacin
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial potential of the synthetic compound 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine against the well-established fluoroquinolone antibiotic, ciprofloxacin. The analysis is based on published data for structurally related 2-amino-1,3,4-thiadiazole derivatives, with ciprofloxacin often serving as a reference drug in these studies.
Executive Summary
Ciprofloxacin is a broad-spectrum antibiotic with a well-defined mechanism of action that involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.[1][2] In contrast, this compound belongs to the 1,3,4-thiadiazole class of compounds. This class of heterocyclic compounds has garnered significant interest for its diverse pharmacological activities, including notable antimicrobial effects. Research on various 2-amino-1,3,4-thiadiazole derivatives indicates that their efficacy can be comparable to that of ciprofloxacin, particularly against Gram-positive bacteria. The proposed mechanism of action for this class of compounds involves the inhibition of essential microbial enzymes, such as IMP dehydrogenase.[1]
Comparative Antimicrobial Efficacy
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in direct comparative studies with ciprofloxacin, the following table summarizes reported MIC values for structurally similar 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives against common bacterial strains. This data offers valuable insight into the potential antibacterial spectrum and potency of the thiadiazole class relative to ciprofloxacin.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28[3] |
| Bacillus subtilis | 20-28[3] | |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28[3] |
| Bacillus subtilis | 20-28[3] | |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 18-20[3] |
| Bacillus subtilis | 18-20[3] |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of the test compounds, based on the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.[2][4][5]
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound and ciprofloxacin are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) are grown on a non-selective agar medium, such as Mueller-Hinton agar, for 18-24 hours.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized.
2. Inoculum Preparation:
-
Several well-isolated colonies of the test bacteria are transferred to a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Assay:
-
A sterile 96-well microtiter plate is used for the assay.
-
Serial two-fold dilutions of the test compounds are prepared in CAMHB directly in the microtiter plate.
-
Each well is inoculated with the prepared bacterial suspension.
-
Control wells are included: a growth control (broth and inoculum, no drug) and a sterility control (broth only).
4. Incubation:
-
The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
5. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Experimental workflow for determining the MIC of antimicrobial agents.
Comparative Mechanisms of Action
Caption: Proposed mechanisms of action for Ciprofloxacin and 2-amino-1,3,4-thiadiazole derivatives.
References
- 1. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 5. rr-asia.woah.org [rr-asia.woah.org]
Validating the Anticancer Potential of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anticancer mechanism of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. While specific experimental data for this exact compound is limited in publicly available literature, this document outlines the expected mechanistic pathways and provides comparative data from structurally similar 1,3,4-thiadiazole derivatives. The experimental protocols detailed below are standard methodologies for assessing anticancer activity.
Introduction to 1,3,4-Thiadiazole Derivatives as Anticancer Agents
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2] The versatile nature of this heterocyclic ring allows for modifications that can enhance cytotoxicity, improve selectivity for cancer cells, and reduce toxicity to normal cells.[2] Several studies have demonstrated that 1,3,4-thiadiazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[3] The presence of a nitrophenyl group, as in the case of this compound, is often associated with enhanced biological activity.[1]
Comparative Cytotoxicity of 1,3,4-Thiadiazole Derivatives
To contextualize the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity (IC50 values) of structurally related compounds against various human cancer cell lines. This data serves as a benchmark for what might be expected from the target compound and highlights the general potency of this chemical class.
| Compound/Alternative Agent | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Structurally Similar 1,3,4-Thiadiazoles | ||||
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | Breast Cancer | Not specified, but higher inhibitory activity than cisplatin | [4] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | Breast Cancer | 49.6 | [5] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | Breast Cancer | 53.4 | [5] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | Colon Cancer | 2.44 | [6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | Breast Cancer | 23.29 | [6] |
| Standard Chemotherapeutic Agents | ||||
| Cisplatin | Various | Various | Varies by cell line | [3] |
| Doxorubicin | Various | Various | Varies by cell line | [4] |
| 5-Fluorouracil | MCF-7, HepG2 | Breast, Liver Cancer | Varies by cell line | [7] |
Elucidating the Anticancer Mechanism: Key Experiments
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to the induction of apoptosis and cell cycle arrest. The following experimental protocols are essential for validating these mechanisms for this compound.
Experimental Workflow for Anticancer Validation
Caption: Workflow for validating the anticancer mechanism.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
4. Western Blot Analysis for Apoptosis-Related Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. By probing for key apoptosis-related proteins, the molecular pathway of cell death can be elucidated.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Hypothesized Signaling Pathway of Anticancer Action
Based on the known mechanisms of similar 1,3,4-thiadiazole derivatives, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothesized apoptotic signaling pathway.
Conclusion
This guide provides a robust framework for the validation of the anticancer mechanism of this compound. By employing the detailed experimental protocols and comparing the results with the provided data for analogous compounds, researchers can effectively characterize its cytotoxic and pro-apoptotic properties. The investigation of its effects on key signaling pathways will be crucial in determining its potential as a novel therapeutic agent in oncology.
References
- 1. This compound | 833-63-6 | Benchchem [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine derivatives
A comprehensive analysis of the structure-activity relationship (SAR) of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine derivatives reveals their potential across various therapeutic areas, including oncology and infectious diseases. This guide synthesizes data from multiple studies to provide a comparative overview of their biological activities, supported by detailed experimental protocols and visual representations of key concepts.
Comparative Biological Activity
The biological efficacy of this compound derivatives is significantly influenced by the nature of substituents, particularly at the 2-amino position. Modifications at this site have been shown to modulate the anticancer and antimicrobial properties of the core scaffold.
Anticancer Activity
Derivatives of the 5-(4-nitrophenyl)-1,3,4-thiadiazole scaffold have been investigated for their cytotoxic effects against various human cancer cell lines. The data suggests that specific substitutions can enhance potency and selectivity.
Table 1: Anticancer Activity of 5-(4-nitrophenyl)-1,3,4-thiadiazole Derivatives
| Compound ID | Substitution on the Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(5-nitrothiazol-2-yl)acetamide | K562 (Chronic Myelogenous Leukemia) | 7.4 (for Abl protein kinase inhibition) | [1] |
| 2 | 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 | [2] |
| 3 | 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | A-549 (Lung Cancer) | 8.03 ± 0.5 | [2] |
| 4 | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine | Breast Cancer Cell Line | Moderate to Good | [3] |
| 5 | 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | Breast Cancer Cell Line | Moderate to Good | [3] |
Antimicrobial Activity
The antimicrobial spectrum of these derivatives is broad, encompassing both antibacterial and antifungal activities. The presence of halogens or oxygenated substituents on the phenyl ring at the 5-position of the thiadiazole core appears to be a key determinant of activity.
Table 2: Antimicrobial Activity of 5-phenyl-1,3,4-thiadiazol-2-amine Derivatives
| Compound ID | R-group on 5-phenyl | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 6a | 4-fluoro | S. aureus | 20-28 | A. niger | - | [4] |
| 6b | 4-chloro | B. subtilis | 20-28 | C. albicans | - | [4] |
| 7a | 4-methoxy | E. coli | - | A. niger | 32-42 | [4] |
| 7b | 4-ethoxy | P. aeruginosa | - | C. albicans | 32-42 | [4] |
Key Structure-Activity Relationship Insights
Caption: Logical flow of structure-activity relationships for the thiadiazole core.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the presented findings.
Synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines
A general method involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid. The resulting compounds are then purified and characterized by spectroscopic methods such as IR, NMR, and mass spectrometry.[3]
Caption: General workflow for the synthesis of thiadiazole derivatives.
In Vitro Anticancer Activity Assay
The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured using a microplate reader to determine cell viability and calculate the IC50 values.[5]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity is commonly determined using the disk diffusion method.[3][6] Muller-Hinton agar plates are inoculated with standardized microbial suspensions. Paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface. The plates are incubated, and the diameter of the inhibition zone around each disc is measured. The minimum inhibitory concentration (MIC) can be determined using a serial dilution method.[4]
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies indicate that strategic modifications to this core structure can lead to potent and selective anticancer and antimicrobial compounds. Further optimization of these derivatives, guided by the insights presented in this guide, holds promise for the discovery of new drug candidates.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. media.neliti.com [media.neliti.com]
Unveiling the Cytotoxic Landscape: A Comparative Analysis of Nitrophenyl Thiadiazole Isomers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of novel compounds is paramount. This guide offers a comparative analysis of the cytotoxic properties of different nitrophenyl thiadiazole isomers, leveraging available experimental data to shed light on their potential as anticancer agents.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. When functionalized with a nitrophenyl group, these compounds have demonstrated notable cytotoxic effects against various cancer cell lines. The position of the nitro group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence this activity. This guide collates and compares the reported cytotoxicity of these isomers to inform future drug design and development efforts.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various nitrophenyl thiadiazole derivatives. It is crucial to note that the presented data is collated from different studies, and direct comparison is challenging due to variations in the specific molecular structures, tested cancer cell lines, and experimental conditions. The data should, therefore, be interpreted as a collection of individual findings rather than a direct head-to-head comparison of the base isomers.
| Isomer Position | Compound | Cancer Cell Line | IC50 Value | Reference Compound |
| Ortho (2-) | 2-(2-nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | MCF-7 | 46.34 µM | Not specified |
| Meta (3-) | A derivative of 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | MCF-7 | 89.74 µg/mL | Doxorubicin |
| Para (4-) | Ethyl 2-(4-(2,3-dimethyl-1-phenyl-5-oxo-pyrazol-4-yl)thiazol-2-ylimino)-3-(4-nitrophenyl)-1,3,4-thiadiazole-5-carboxylate | HepG2 | 8.107 µM[1][2] | Doxorubicin |
| Para (4-) | N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | Higher than Cisplatin | Cisplatin |
| Para (4-) | A p-nitro substituted 1,3,4-thiadiazole derivative | C6 (glioma) | 18.50 ± 4.95 µg/mL[3][4] | Cisplatin |
Disclaimer: The IC50 values are presented as reported in the respective studies. Direct comparison between µM and µg/mL requires knowledge of the compounds' molecular weights, which were not consistently available. The presented data highlights the cytotoxic potential of nitrophenyl thiadiazole derivatives across different cancer cell lines. Notably, the para-substituted isomers have been more extensively studied and have shown significant activity in various cancer models.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the nitrophenyl thiadiazole isomers. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included. The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the MTT assay used to evaluate the cytotoxicity of nitrophenyl thiadiazole isomers.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Signaling Pathways in Nitrophenyl Thiadiazole-Induced Cytotoxicity
The cytotoxic effects of thiadiazole derivatives, including nitrophenyl-substituted analogs, are often mediated through the induction of apoptosis and interference with key cellular signaling pathways that regulate cell survival and proliferation. While the precise mechanisms can vary depending on the specific compound and cell type, several key pathways have been implicated.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Several studies have shown that thiadiazole derivatives can inhibit the phosphorylation of Akt, thereby suppressing this pro-survival pathway and leading to apoptosis.[3][4][5][6][7][8]
-
Apoptosis Induction: Nitrophenyl thiadiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. The induction of apoptosis can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
p53 Involvement: The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis.[9][10][11][12][13] The cytotoxic activity of some anticancer agents is dependent on a functional p53 pathway.
The following diagram provides a simplified representation of a potential signaling pathway through which nitrophenyl thiadiazole isomers may exert their cytotoxic effects.
Caption: Potential signaling pathway for nitrophenyl thiadiazole cytotoxicity.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. turkjps.org [turkjps.org]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Akt1 Kinase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives -Journal of the Korean Applied Science and Technology | 학회 [koreascience.kr]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of p53 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of p53 family members in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Role of p53 in the Regulation of Chemical-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of a mutant p53 protein in apoptosis: characterization of a function independent of transcriptional trans-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available In Vivo Efficacy Data for 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
A thorough review of available scientific literature reveals a significant gap in publicly accessible in vivo efficacy studies for the specific compound 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine in animal models. While numerous studies have been conducted on the broader family of 1,3,4-thiadiazole derivatives, showcasing their potential as anticancer, antimicrobial, and anti-inflammatory agents, data for this precise molecule is confined to in vitro assessments or synthesis reports.
The 1,3,4-thiadiazole core is a well-established pharmacophore, and its derivatives have been widely investigated for various therapeutic applications. For instance, different substituted 1,3,4-thiadiazoles have been evaluated for their in vivo antiprotozoal, analgesic, and anti-inflammatory activities in rodent models.[1][2][3][4][5] These studies highlight the therapeutic potential of the chemical scaffold.
However, the specific combination of a 4-nitrophenyl group at the 5th position and an amine group at the 2nd position of the 1,3,4-thiadiazole ring, as specified in the topic, does not appear in published in vivo efficacy studies. Research on compounds with this structure is primarily focused on chemical synthesis and in vitro characterization against various cancer cell lines or microbial strains.[6][7] These preliminary studies, while important, do not provide the whole-organism data necessary for an in vivo efficacy comparison.
Without available experimental data from animal models for this compound, it is not possible to construct a comparative guide detailing its performance against other alternatives, present quantitative data tables, or provide the requisite experimental protocols and visualizations of in vivo workflows. Further research and publication in this specific area are required before such a guide can be developed.
References
- 1. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
A-102A Guide to Cross-Validation of Antimicrobial Activity Using Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The development of novel antimicrobial agents requires rigorous evaluation of their efficacy across a spectrum of clinically relevant bacteria. A critical component of this evaluation is the cross-validation of an agent's activity against both Gram-positive and Gram-negative bacterial strains.[1][2][3] The fundamental differences in the cell wall structure between these two groups significantly influence their susceptibility to antimicrobial compounds.[3][4] This guide provides a framework for conducting and presenting such comparative analyses, complete with standardized experimental protocols, data presentation formats, and visualizations to support robust drug development programs.
Gram-positive bacteria possess a thick peptidoglycan layer which readily absorbs foreign materials, making them generally more susceptible to antibiotics that target the cell wall.[1][3][4] In contrast, Gram-negative bacteria have a more complex cell envelope, featuring a thin peptidoglycan layer and an outer membrane that acts as a barrier, often conferring intrinsic resistance to certain antimicrobial agents.[3][4] Therefore, testing against a panel of diverse bacteria is essential to define an antimicrobial's spectrum of activity.
Experimental Protocols
Standardized methods are crucial for generating reproducible and comparable data. The following protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on widely accepted methodologies.[5][6]
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6]
-
Inoculum Preparation:
-
From an overnight culture on a non-selective agar plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in a sterile broth, such as Mueller-Hinton Broth (MHB), to match the turbidity of a 0.5 McFarland standard.[7] This standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[8]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using MHB.[10]
-
Add the prepared bacterial inoculum to each well.[11] The final volume in each well should be uniform (e.g., 100 µL or 200 µL).
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only) on each plate.[7]
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[6][12]
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][13][14] This test is typically performed after the MIC has been determined.[10]
-
Assay Procedure:
-
From the wells of the completed MIC assay that show no visible growth (i.e., the MIC well and more concentrated wells), take a small aliquot (e.g., 10-100 µL).[12][13]
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.[14]
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14]
-
Data Presentation: Comparative Efficacy of Compound A-102
To illustrate the cross-validation process, the following tables summarize the hypothetical in vitro activity of a novel antimicrobial, "Compound A-102," against a panel of representative Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Compound A-102 Against Gram-Positive Bacteria
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 2 | 4 | 2 |
| Enterococcus faecalis (ATCC 29212) | Gram-Positive | 4 | 16 | 4 |
Table 2: Antimicrobial Activity of Compound A-102 Against Gram-Negative Bacteria
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Escherichia coli (ATCC 25922) | Gram-Negative | 8 | 32 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 16 | >64 | >4 |
An MBC/MIC ratio of ≤4 generally indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[15]
Visualizing Workflows and Mechanisms
Diagrams are essential for clearly communicating complex processes and pathways to a scientific audience.
Caption: Workflow for determining MIC and MBC of an antimicrobial agent.
Mechanism of Action: Inhibition of Cell Wall Synthesis
Many classes of antibiotics, including β-lactams and glycopeptides, function by inhibiting the synthesis of the bacterial cell wall.[16][17] This mechanism is an excellent example of selective toxicity because human cells lack a peptidoglycan cell wall.[16] The inhibition of this pathway leads to a weakened cell structure, ultimately causing cell lysis and death.[][19]
Caption: Inhibition of bacterial cell wall synthesis by a β-lactam-like agent.
References
- 1. blog.eoscu.com [blog.eoscu.com]
- 2. crestonepharma.com [crestonepharma.com]
- 3. aimed.net.au [aimed.net.au]
- 4. hereditybio.in [hereditybio.in]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. benchchem.com [benchchem.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. ricerca.unich.it [ricerca.unich.it]
- 16. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 19. resources.biomol.com [resources.biomol.com]
Head-to-head comparison of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine with other commercial antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antibacterial performance of the novel synthetic compound 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine against established commercial antibiotics, Ciprofloxacin and Gentamicin. The data presented is compiled from various research findings to offer a comprehensive overview for researchers in the field of antimicrobial drug discovery.
Executive Summary
This compound is a member of the 1,3,4-thiadiazole class of heterocyclic compounds, which have garnered significant interest for their diverse pharmacological activities, including potent antimicrobial properties.[1] This compound and its derivatives have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. The primary mechanism of action for many thiadiazole-based antibacterials is believed to be the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2][3][4] This guide synthesizes available Minimum Inhibitory Concentration (MIC) data to facilitate a direct comparison with two widely used commercial antibiotics: Ciprofloxacin, a fluoroquinolone that also targets DNA gyrase, and Gentamicin, an aminoglycoside that inhibits protein synthesis.
Comparative Antibacterial Efficacy:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against several key bacterial strains, alongside the MIC values for Ciprofloxacin and Gentamicin. It is important to note that the data for the target compound is derived from various studies and may involve different derivatives and experimental conditions.
| Compound | Target Bacterium | MIC (µg/mL) | Reference(s) |
| This compound & Derivatives | Staphylococcus aureus | 20-28 (derivatives) | [1] |
| Bacillus subtilis | 20-28 (derivatives) | [1] | |
| Escherichia coli | Moderate activity (qualitative) | [5] | |
| Pseudomonas aeruginosa | Moderate to good inhibitory activity (derivatives) | [5] | |
| Ciprofloxacin | Staphylococcus aureus | 0.030 - 0.125 | [6] |
| Bacillus subtilis | 0.1 (qualitative) | ||
| Escherichia coli | 0.062 - 0.125 | [6] | |
| Pseudomonas aeruginosa | 0.125 | [6] | |
| Gentamicin | Staphylococcus aureus | 0.5 - 4 | |
| Bacillus subtilis | 0.5 | ||
| Escherichia coli | 1 - 4 | ||
| Pseudomonas aeruginosa | 1 - 4 |
Experimental Protocols
The antibacterial activity data cited in this guide are primarily based on the following standard microbiological assays:
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Inoculum Preparation:
-
A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
-
Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
The antimicrobial compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
An equal volume of the standardized bacterial inoculum is added to each well.
-
Positive (inoculum without antimicrobial agent) and negative (broth only) controls are included.
-
The plates are incubated at 35-37°C for 16-20 hours.
c. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
a. Inoculum Preparation:
-
A standardized bacterial suspension is prepared as described for the broth microdilution method.
b. Assay Procedure:
-
A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.
-
The plates are incubated at 35-37°C for 16-18 hours.
c. Interpretation of Results:
-
The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.
-
The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
The antibacterial activity of many 1,3,4-thiadiazole derivatives is attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase).[2][3][4] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the enzyme from carrying out its function, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by this compound.
Experimental Workflow for Antibacterial Screening
The general workflow for evaluating the antibacterial potential of a novel compound like this compound is a multi-step process that begins with initial screening and progresses to more quantitative assessments.
Caption: General workflow for in vitro antibacterial activity screening.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 3. ijpcat.com [ijpcat.com]
- 4. Inhibitors of DNA Gyrase-GyrB Subunit and/or Topoisomerase IV-ParE Subunit May Treat Infectious Diseases Caused by Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors [mdpi.com]
Reproducibility and Comparative Analysis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine: A Guide to Synthesis and Biological Activity
This guide provides a comprehensive overview of the synthesis and biological evaluation of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We present a comparative analysis of its performance against various biological targets and detail the experimental protocols to ensure reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry.[1] The most common and reproducible method for synthesizing this compound involves the cyclization of a thiosemicarbazide derivative. One prevalent route is the reaction of thiosemicarbazide with 4-nitrobenzoic acid or its derivatives, often facilitated by a dehydrating agent or catalyst.[2]
A frequently employed method utilizes phosphorus oxychloride as a catalyst.[3] An alternative and robust method involves the use of concentrated sulfuric acid for the dehydrocyclization of the corresponding 4-substituted benzoyl thiosemicarbazide.[2] More environmentally friendly "green chemistry" approaches have also been explored.[4] For instance, solid-phase reactions using phosphorus pentachloride as a catalyst have been reported to be efficient, with high yields and milder reaction conditions.[5] Microwave-assisted synthesis has also been shown to be an effective and rapid method for preparing such compounds.
Experimental Protocol: Synthesis via Dehydrocyclization
This protocol is based on a commonly reported method for the synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines.[2]
Materials:
-
4-Nitrobenzoyl thiosemicarbazide
-
Concentrated sulfuric acid
-
Crushed ice
-
Ammonia solution
-
Ethanol (for recrystallization)
Procedure:
-
Carefully add 4-nitrobenzoyl thiosemicarbazide (0.02 mol) in small portions to 20 mL of cold, concentrated sulfuric acid with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours) or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the resulting solution with a suitable base, such as ammonia solution, until a precipitate is formed.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[2][6]
Caption: Synthesis workflow for this compound.
Biological Activity
The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[7][8][9][10][11] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.[7][8][9][10][11]
Antimicrobial Activity
This compound and its derivatives have been evaluated for their in vitro activity against various bacterial and fungal strains. The antimicrobial activity is often assessed using the disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion)
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum uniformly over the surface of an appropriate agar medium in a Petri dish.
-
Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the agar surface.
-
Incubate the plates under appropriate conditions (temperature and duration).
-
Measure the diameter of the zone of inhibition around each disc.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| This compound derivative | - | - | Moderate Activity | - | Good Activity | - | [12] |
| Ciprofloxacin (Standard) | 18-20 | 18-20 | - | - | - | - | [12] |
| Fluconazole (Standard) | - | - | - | - | 24-26 | 24-26 | [12] |
Note: Specific MIC values for the parent compound were not consistently available across the literature; activities are often reported for derivatives. "Moderate" and "Good" are qualitative descriptions from the cited sources.
Anticancer Activity
The anticancer potential of this compound and related compounds has been investigated against various cancer cell lines. The cytotoxic effects are typically evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | Breast Cancer (MDA-MB-231) | Breast Cancer (MCF-7) | Lung Cancer (A-549) | Colon Cancer (LoVo) | Reference |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | Significant Activity | - | - | - | [13] |
| 5-(4-nitrophenyl) derivative (20c) | - | - | 8.03 ± 0.5 | - | [14] |
| 5-Fluorouracil (Standard) | - | - | - | - | [13] |
| Cisplatin (Standard) | - | - | - | - | [13] |
| Doxorubicin (Standard) | - | - | - | - |
Note: "Significant Activity" indicates higher inhibitory activity than the reference drug cisplatin as reported in the source.[13]
Caption: General workflow for the biological evaluation of the target compound.
Enzyme Inhibition
Derivatives of 5-amino-1,3,4-thiadiazole have been studied as inhibitors of various enzymes, notably carbonic anhydrases (CAs).[15][16][17][18] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications, for example, in the treatment of glaucoma.[17][18]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory effects on CA isoenzymes (e.g., hCA I and hCA II) can be studied in vitro by measuring the inhibition of the enzyme's hydratase or esterase activity.
-
Purify human carbonic anhydrase isoenzymes (hCA I and hCA II) from erythrocytes via affinity chromatography.
-
For hydratase activity, determine the time for a pH change in a buffer solution in the presence and absence of the inhibitor.
-
For esterase activity, monitor the hydrolysis of p-nitrophenyl acetate spectrophotometrically at 348 nm.
-
Calculate the IC50 and inhibition constant (Ki) values from the experimental data.
Table 3: Comparative Carbonic Anhydrase Inhibition (Ki in µM)
| Compound | hCA I | hCA II | Reference |
| 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives | Varies | Varies | [15][16][18] |
| Acetazolamide (Standard) | Varies | Varies | [15][16] |
Note: The inhibitory activity is highly dependent on the specific substitutions on the parent molecule. The table indicates that derivatives of the core structure are potent inhibitors.
Alternatives and Comparative Compounds
The biological activity of this compound can be compared with other structurally related 1,3,4-thiadiazole derivatives. The nature and position of the substituent on the phenyl ring significantly influence the biological activity. For instance, compounds with electron-withdrawing groups, such as the nitro group, often exhibit potent biological effects.[13] Other derivatives incorporating different substituted phenyl rings (e.g., chloro, fluoro, methoxy) have also shown significant antimicrobial and anticancer activities.[12][19] Furthermore, the 1,3,4-oxadiazole ring system is a close bioisostere of the 1,3,4-thiadiazole ring and compounds containing this scaffold also exhibit a wide range of similar biological activities.[20]
Conclusion
The synthesis of this compound is a reproducible process with several established methods. This compound and its derivatives consistently demonstrate a broad spectrum of biological activities, including promising antimicrobial and anticancer effects. The available data suggests that the 1,3,4-thiadiazole scaffold is a valuable platform for the development of new therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets. The detailed protocols and comparative data presented in this guide should facilitate the reproducible synthesis and biological testing of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. media.neliti.com [media.neliti.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. granthaalayahpublication.org [granthaalayahpublication.org]
- 11. mdpi.com [mdpi.com]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 20. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: Novel Thiadiazole Derivatives Challenge Established Anticancer Drugs
A new wave of synthetic thiadiazole compounds is demonstrating significant promise in the fight against cancer, with in vitro studies revealing cytotoxic activity comparable to, and in some cases exceeding, that of well-established anticancer drugs. These findings, emerging from a comprehensive review of recent research, highlight the potential of thiadiazole derivatives as a promising scaffold for the development of next-generation cancer therapeutics.
Researchers and drug development professionals are increasingly turning their attention to the versatile 1,3,4-thiadiazole heterocyclic ring. Its unique chemical properties allow for the creation of derivatives that can effectively target various cancer cell lines, including those resistant to current therapies.[1][2][3] This guide provides a comparative analysis of the performance of several novel thiadiazole derivatives against known anticancer agents like Cisplatin, Doxorubicin, and 5-Fluorouracil, supported by experimental data on their efficacy in inducing cell death and halting the cell cycle.
Performance Benchmark: Cytotoxicity Against Cancer Cell Lines
The primary measure of an anticancer agent's effectiveness is its ability to kill cancer cells, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of various novel thiadiazole derivatives in comparison to standard chemotherapeutic drugs across several human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Thiadiazole Derivative 8a | A549 (Lung) | 1.62 | Cisplatin | - | [4] |
| HCT116 (Colon) | 2.53 | - | - | [4] | |
| MDA-MB-231 (Breast) | 4.61 | - | - | [4] | |
| Thiadiazole Derivative 3 | A549 (Lung) | 21.00 (µg/mL) | Cisplatin | 13.50 (µg/mL) | [5] |
| C6 (Glioma) | 22.00 (µg/mL) | Cisplatin | 24.33 (µg/mL) | [5] | |
| Thiadiazole Derivative 4 | C6 (Glioma) | 18.50 (µg/mL) | Cisplatin | 24.33 (µg/mL) | [5] |
| Thiadiazole Derivative 8l | Panc-1 (Pancreatic) | 12.22 | Sorafenib | 11.50 | [3] |
| Huh-7 (Liver) | 10.11 | Cisplatin | 12.70 | [3] | |
| HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 | [3] | |
| Thiadiazole Derivative 25 | T47D (Breast) | 0.058 | Adriamycin | 0.04 | [3] |
| Compound 5d | HepG2 (Liver) | 8.80 (µg/mL) | 5-Fluorouracil | - | [6] |
| MCF-7 (Breast) | 7.22 (µg/mL) | 5-Fluorouracil | - | [6] | |
| HCT-116 (Colon) | 9.35 (µg/mL) | 5-Fluorouracil | - | [6] | |
| Compound 3f | A549 (Lung) | <0.98 (µg/mL) | Cisplatin | - | [7] |
Delving into the Mechanism: How Thiadiazole Derivatives Combat Cancer
The anticancer activity of thiadiazole derivatives stems from their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. Key mechanisms of action include the induction of programmed cell death (apoptosis), halting the cell division cycle, and the inhibition of crucial signaling pathways.
Induction of Apoptosis
Apoptosis is a natural process of controlled cell death that is often dysregulated in cancer. Many novel thiadiazole derivatives have been shown to be potent inducers of apoptosis in cancer cells.
| Compound | Cell Line | Apoptosis Induction | Source |
| Thiadiazole Derivative 3f | A549 (Lung) | 72.48% to 91.95% apoptosis | [7] |
| Thiadiazole Derivative 3h | A549 (Lung) | 72.48% to 91.95% apoptosis | [7] |
| Thiadiazole Derivative 25 | T47D (Breast) | Significant induction of apoptosis | [3] |
| Thiadiazole Derivative 3 | C6 (Glioma) | 22.7% apoptotic cells (compared to 18.8% for Cisplatin) | [5] |
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Thiadiazole derivatives can intervene in this process by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from replicating.
| Compound | Cell Line | Cell Cycle Arrest Phase | Notes | Source |
| Thiadiazole Derivative 3 | C6 (Glioma) | G1/S and G2/M | Induced a higher G1/S arrest (67.21%) than Cisplatin (62.57%) | [5][8] |
| Thiadiazole Derivative 8 | C6 (Glioma) | G1/S and G2/M | [5] | |
| Thiadiazole Derivative 1 | A549 (Lung) | G2/M | [5] | |
| Thiadiazole Derivative 5 | A549 (Lung) | G2/M | [5] | |
| Thiadiazole Derivative 8 | A549 (Lung) | G1/S and G2/M | [5] |
Visualizing the Pathways and Processes
To better understand the experimental evaluation and the molecular mechanisms at play, the following diagrams illustrate the workflows of key assays and a critical signaling pathway targeted by these novel compounds.
Experimental Protocols
For the purpose of reproducibility and further research, detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives or standard anticancer drugs and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compounds for a specified period. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Following treatment with the compounds, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
The promising in vitro results for these novel thiadiazole derivatives warrant further investigation, including in vivo studies and detailed toxicological profiling. The ability of these compounds to target multiple cancer-related pathways, coupled with their potent cytotoxic effects, positions them as strong candidates for the development of more effective and targeted cancer therapies.
References
- 1. bepls.com [bepls.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking, and molecular dynamic simulation studies of new 1,3,4-thiadiazole derivatives as potential apoptosis inducers in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Researchers and drug development professionals handling 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is classified as harmful if swallowed, causing skin and eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects. Some sources indicate a risk of explosive decomposition upon heating, shock, or friction.[1]
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P301 + P312 + P330 |
| Skin Irritation (Category 2) | Causes skin irritation.[1][3] | P264, P280, P302 + P352 |
| Eye Irritation (Category 2/2A) | Causes serious eye irritation.[1][3] | P280, P305 + P351 + P338, P337 + P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation. | P261, P271, P304 + P340 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | P273, P391 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | P273, P391 |
Experimental Protocol: Waste Disposal
Proper segregation and disposal of chemical waste are critical for laboratory safety and regulatory compliance. The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following appropriate PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.[3]
2. Waste Segregation: To prevent hazardous reactions and ensure proper disposal, waste must be segregated as follows:
-
Solid Waste: Collect unused or expired this compound and any contaminated disposable items (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[5] Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[5]
3. Container Management:
-
All waste containers must be in good condition and compatible with the chemical.
-
Containers must be kept tightly closed except when adding waste.[6]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Toxic," "Irritant," "Aquatic Hazard").[5][6]
4. Spill Management: In the event of a small spill:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite or sand.[5]
-
Sweep up the absorbed material and place it into the designated solid hazardous waste container.[4][5][7]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]
-
Prevent the product from entering drains.[1]
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4][5]
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Disposal must be in accordance with all local and national regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Waste Disposal Workflow for this compound.
References
Comprehensive Safety and Handling Guide for 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 833-63-6). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The information is synthesized from available safety data for the compound and structurally related nitroaromatic and thiadiazole derivatives.
Hazard Identification and Personal Protective Equipment
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended.[2][3] | Safety glasses with side shields or goggles.[2] | N95 or higher-rated respirator if not in a ventilated enclosure.[3] | Laboratory coat.[3] |
| Solution Preparation and Handling | Chemical Fume Hood | Chemical-resistant gloves (e.g., Nitrile).[2] | Safety goggles. A face shield is recommended if there is a significant risk of splashing.[3][4] | Not generally required if handled in a fume hood. | Laboratory coat.[4] |
| Spill Cleanup | Well-ventilated area | Chemical-resistant gloves (e.g., Nitrile).[5] | Safety goggles and face shield.[6] | N95 or higher-rated respirator.[4] | Chemical-resistant coveralls or apron.[7] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
Experimental Protocol: Handling Procedures
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
During the Experiment :
-
Storage :
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Management Protocol
-
Evacuate : Evacuate personnel from the immediate spill area.[4]
-
Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Put on the appropriate PPE for spill cleanup as outlined in Table 1.[4]
-
Containment : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2][10]
-
Collection : Sweep up the absorbed material and place it in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Decontamination : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[10]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[2][10]
-
Waste Segregation :
-
Solid Waste : Collect unused compound and contaminated items (e.g., weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste : Collect solutions in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[10]
-
Sharps Waste : Contaminated sharps (e.g., broken glass) must be placed in a designated sharps container.[10]
-
-
Container Management :
-
Final Disposal :
Workflow and Logical Relationships
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
